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  • Product: Cyclopropyl 3-(morpholinomethyl)phenyl ketone
  • CAS: 898792-36-4

Core Science & Biosynthesis

Foundational

Cyclopropyl 3-(morpholinomethyl)phenyl ketone: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). Cyclopropyl 3-(morpholinomet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) represents a highly privileged, bifunctional scaffold[1]. By integrating a basic, solubilizing morpholine ring with a sterically constrained cyclopropyl ketone via a rigid meta-phenyl spacer, this molecule serves as a critical intermediate for synthesizing complex therapeutics, particularly kinase inhibitors and CNS-penetrant agents.

As an Application Scientist, I approach this compound not merely as a chemical entity, but as a system of programmable vectors. The meta-substitution pattern ensures optimal spatial projection of the two functional groups, preventing steric clash while allowing independent derivatization.

Physicochemical Profiling

Understanding the baseline properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for this compound is summarized below, reflecting standard commercial purity requirements for pharmaceutical primary standards[2].

PropertyValueRationale / Implication
Compound Name Cyclopropyl 3-(morpholinomethyl)phenyl ketoneStandard IUPAC nomenclature.
CAS Number 898792-36-4Unique registry identifier for sourcing[1].
Molecular Formula C₁₅H₁₉NO₂Indicates a favorable heavy-atom count for fragment-based design.
Molecular Weight 245.32 g/mol Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5[2].
SMILES String O=C(C1CC1)C1=CC(CN2CCOCC2)=CC=C1Topological representation for computational screening.
Commercial Purity ≥98% (LC-MS/NMR)Required threshold to prevent impurity amplification in multi-step API synthesis[1].
Storage Conditions Sealed, dry, 2-8°CPrevents morpholine N-oxidation and ketone enolization[1].

Pharmacophore Mapping & Downstream Utility

The architecture of Cyclopropyl 3-(morpholinomethyl)phenyl ketone is deliberately engineered for medicinal chemistry applications.

  • The Morpholine Motif: Morpholine is a well-documented pharmacophore deployed to improve aqueous solubility and modulate the physicochemical profile (ADME) of lipophilic drug candidates. In kinase inhibitors (e.g., PI3K/mTOR pathways), the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the kinase hinge region.

  • The Cyclopropyl Ketone: This moiety provides a highly reactive electrophilic center for downstream derivatization—such as reductive aminations or heterocycle condensations. Crucially, the cyclopropyl ring offers superior metabolic resistance to Cytochrome P450 (CYP450) mediated oxidation compared to linear alkyl chains, while its steric bulk shields the ketone from premature degradation.

Pharmacophore Core CAS 898792-36-4 Core Scaffold Morpholine Morpholine Ring • Solubilizing Motif • Kinase Hinge Binder • pKa ~8.3 Core->Morpholine Modulates ADME Phenyl Meta-Phenyl Core • Rigid Spacer • Vector Projection • Hydrophobic Shield Core->Phenyl Structural Integrity Ketone Cyclopropyl Ketone • Steric Constraint • CYP450 Resistance • Electrophilic Center Core->Ketone Metabolic Stability Deriv Downstream API Reductive Amination or Heterocycle Condensation Ketone->Deriv Synthetic Exit Vector

Fig 1: Pharmacophore mapping and structural rationale for downstream API development.

De Novo Synthetic Methodology

To synthesize this scaffold with high fidelity, we employ a highly logical, four-step self-validating workflow starting from commercially available 3-methylbenzoic acid. This route is designed to maximize atom economy and prevent over-reaction at each stage.

  • Weinreb Amidation: Converts the carboxylic acid to a Weinreb amide. Causality: The stable five-membered chelate formed during the subsequent Grignard addition prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at the ketone stage and preventing tertiary alcohol formation.

  • Grignard Addition: Cyclopropylmagnesium bromide is added to form the cyclopropyl ketone.

  • Radical Bromination: Wohl-Ziegler bromination utilizing NBS and AIBN. Causality: The radical mechanism is highly regioselective for the benzylic position due to resonance stabilization from the phenyl ring, leaving the cyclopropyl ring intact.

  • Nucleophilic Substitution: Displacement of the benzylic bromide with morpholine yields the target compound.

SynthWorkflow A 3-Methylbenzoic Acid B Step 1: Weinreb Amidation (EDC, HOBt, N,O-Dimethylhydroxylamine) A->B C Weinreb Amide Intermediate (Prevents over-alkylation) B->C D Step 2: Grignard Addition (Cyclopropylmagnesium bromide) C->D E Cyclopropyl 3-methylphenyl ketone D->E F Step 3: Radical Bromination (NBS, AIBN, CCl4, Reflux) E->F G 3-(Bromomethyl)phenyl cyclopropyl ketone F->G H Step 4: Nucleophilic Substitution (Morpholine, K2CO3, MeCN) G->H I Cyclopropyl 3-(morpholinomethyl)phenyl ketone Target API Scaffold H->I

Fig 2: Four-step self-validating synthetic workflow for CAS 898792-36-4.

Self-Validating Experimental Protocol: Nucleophilic Substitution

The final step (Step 4) requires precise control to ensure high yield and >98% purity. The following protocol is designed as a self-validating system, where each operational choice is grounded in mechanistic causality.

Materials & Reagents
  • 3-(Bromomethyl)phenyl cyclopropyl ketone (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3-(bromomethyl)phenyl cyclopropyl ketone in anhydrous MeCN (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: MeCN is a polar aprotic solvent that significantly accelerates Sₙ2 substitution rates while minimizing unwanted solvolysis of the benzylic bromide.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution.

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Addition: Cool the suspension to 0°C using an ice bath. Add morpholine dropwise over 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for 4 hours.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the amine alkylation, strictly minimizing bis-alkylation side reactions and thermal degradation.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Self-Validation: The reaction is deemed complete when TLC shows the total disappearance of the starting material (higher R_f, UV active) and LC-MS confirms the appearance of the product mass (m/z [M+H]⁺ = 246.1).

  • Workup & Extraction: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled H₂O. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

    • Causality: The aqueous wash effectively removes residual unreacted morpholine and trace salts. Brine breaks any microscopic emulsions and pre-dries the organic layer prior to Na₂SO₄ treatment.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (DCM:MeOH 100:0 to 95:5) containing 1% Triethylamine (Et₃N).

    • Causality: The basic morpholine moiety will streak on standard silica. The addition of 1% Et₃N deactivates the acidic silanol groups on the stationary phase, ensuring sharp peak elution and guaranteeing the commercial standard of ≥98% purity[1].

References

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is critical for optimizing the pharmacodynamic and pharmacokinetic profiles of drug candidates. Cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is critical for optimizing the pharmacodynamic and pharmacokinetic profiles of drug candidates. Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) represents a highly specialized, privileged building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. By combining the metabolic stability of a cyclopropyl group with the aqueous solubility enhancement provided by a morpholine ring, this intermediate offers a versatile scaffold for advanced drug design[2].

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield, scalable production.

Physicochemical & Structural Profiling

Understanding the exact molecular metrics of a building block is the first step in predicting its behavior in complex synthetic workflows and biological systems. The quantitative data for Cyclopropyl 3-(morpholinomethyl)phenyl ketone is summarized below[1],[3].

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
CAS Number 898792-36-4
SMILES String O=C(C1CC1)C1=CC(CN2CCOCC2)=CC=C1
LogP 2.1115
Topological Polar Surface Area (TPSA) 29.54 Ų
Rotatable Bonds 4
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0

Structural Rationale in Drug Design

As an application scientist, it is vital to understand why this specific molecule is synthesized, rather than just how. Every functional group in Cyclopropyl 3-(morpholinomethyl)phenyl ketone serves a distinct purpose in structure-activity relationship (SAR) optimization[2].

  • The Morpholine Ring: The inclusion of the morpholine moiety is a classical strategy to improve aqueous solubility and modulate the overall pKa of the target molecule. Its oxygen atom acts as a hydrogen-bond acceptor, while the tertiary amine provides a basic center that can form favorable interactions with acidic residues in protein binding pockets.

  • The Cyclopropyl Ketone: Unlike linear alkyl ketones, which are highly susceptible to enzymatic oxidation and metabolic degradation, the cyclopropyl ring introduces severe steric hindrance and conformational rigidity. This "conformational lock" restricts the rotatable bonds, reducing the entropic penalty upon target binding and significantly enhancing metabolic half-life[4].

SAR Core Cyclopropyl 3-(morpholinomethyl) phenyl ketone Morpholine Morpholine Ring - Enhances aqueous solubility - Modulates pKa (~8.3) - H-bond acceptor Core->Morpholine Ketone Ketone Moiety - H-bond acceptor - Hinge-binding motif in kinases Core->Ketone Cyclopropyl Cyclopropyl Group - Steric bulk - Metabolic stability - Conformational lock Core->Cyclopropyl Phenyl Phenyl Spacer - Hydrophobic interactions - π-π stacking Core->Phenyl

Pharmacophore model and Structure-Activity Relationship (SAR) rationale.

Synthetic Methodology: Reductive Amination Workflow

While cyclopropyl phenyl ketones can be synthesized via Friedel-Crafts acylation[4], achieving the exact meta-substitution pattern with a morpholinomethyl group requires a highly regioselective approach. The most robust, scalable, and self-validating protocol is the reductive amination of 3-(cyclopropanecarbonyl)benzaldehyde with morpholine.

Causality of Experimental Choices
  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively targets the transient iminium ion without reducing the starting aldehyde directly to an alcohol. This chemoselectivity is critical for maximizing yield.

  • Catalyst (Acetic Acid): A catalytic amount of acetic acid (AcOH) is added to protonate the intermediate hemiaminal. This lowers the activation energy for the elimination of water, rapidly driving the formation of the highly reactive iminium species.

  • Solvent (1,2-Dichloroethane - DCE): DCE provides optimal solubility for both the organic substrates and the inorganic reducing agent, while stabilizing the charged iminium intermediate.

Workflow SM 3-(Cyclopropanecarbonyl) benzaldehyde Reagents Morpholine NaBH(OAc)3, DCE AcOH (cat.) SM->Reagents Step 1 Intermediate Iminium Ion Intermediate Reagents->Intermediate Condensation Product Cyclopropyl 3-(morpholinomethyl) phenyl ketone Intermediate->Product Reduction

Synthetic workflow for Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

Step-by-Step Protocol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3-(cyclopropanecarbonyl)benzaldehyde (1.0 equivalent, 10 mmol) and anhydrous 1,2-dichloroethane (50 mL).

  • Amine Addition: Add morpholine (1.2 equivalents, 12 mmol) via syringe. The slight excess drives the equilibrium toward the hemiaminal intermediate.

  • Catalysis: Add glacial acetic acid (0.1 equivalents, 1 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (1.5 equivalents, 15 mmol) in three distinct portions over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. The following analytical checkpoints guarantee the identity and purity of the synthesized Cyclopropyl 3-(morpholinomethyl)phenyl ketone[1].

  • In-Process Control (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexanes/EtOAc 1:1). The starting aldehyde is UV-active (Rf ~0.6). The product will have a lower Rf (~0.3). Use a Ninhydrin stain to confirm the absence of unreacted morpholine (which stains purple); the tertiary amine product will not stain.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Analyze the crude mixture using ESI+ mode. The expected mass-to-charge ratio is m/z 246.3 [M+H]⁺ . The complete disappearance of the aldehyde mass confirms total conversion.

  • ¹H NMR (400 MHz, CDCl₃): Structural confirmation relies on identifying three key regions:

    • Morpholine Signature: Multiplets at ~2.4 ppm (4H, N-CH₂) and ~3.7 ppm (4H, O-CH₂).

    • Benzylic Linker: A distinct singlet at ~3.5 ppm (2H, Ar-CH₂-N), confirming the successful reductive amination.

    • Cyclopropyl Signature: A multiplet at ~2.6 ppm (1H, methine) and multiplets at ~1.0 and 1.2 ppm (4H, methylenes) corresponding to the intact cyclopropyl ring.

References

  • National Institutes of Health (PMC): Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12...[2] URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of Cyclopropyl 3-(morpholinomethyl)phenyl ketone in Organic Solvents: Predictive Models and Experimental Methodologies

Executive Summary In pharmaceutical development and chemical synthesis, the solvation behavior of an intermediate or Active Pharmaceutical Ingredient (API) dictates downstream processing, purification, and formulation st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and chemical synthesis, the solvation behavior of an intermediate or Active Pharmaceutical Ingredient (API) dictates downstream processing, purification, and formulation strategies. This technical guide provides an in-depth analysis of the solubility profile of Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4)[1]. By deconstructing its structural thermodynamics and applying Hansen Solubility Parameters (HSP), we establish a predictive framework for its behavior in various organic solvents. Furthermore, we detail a self-validating, gold-standard experimental protocol for empirical thermodynamic solubility determination.

Structural Analysis & Solvation Mechanics

To predict the solubility of Cyclopropyl 3-(morpholinomethyl)phenyl ketone, we must first analyze the causality between its molecular architecture and its intermolecular interactions. The molecule consists of three primary domains:

  • The Morpholine Ring: Contains both an ether oxygen and a tertiary amine nitrogen. The nitrogen (pKa ~8.3) acts as a strong hydrogen-bond (H-bond) acceptor.

  • The Ketone Carbonyl: Bridges the cyclopropyl and phenyl rings, providing a strong dipole moment and acting as a secondary H-bond acceptor.

  • The Cyclopropyl and Phenyl Moieties: Provide significant hydrophobic bulk, driving London dispersion forces.

Mechanistic Insight: Crucially, this molecule possesses multiple H-bond acceptors but zero H-bond donors (no -OH or -NH groups). The inability to self-associate via hydrogen bonding in the solid state significantly lowers its crystal lattice energy compared to protic analogs. Consequently, the energy barrier required for a solvent to disrupt the crystal lattice is relatively low, rendering the compound highly soluble in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) that can engage in dipole-dipole interactions without requiring H-bond donation.

Solvation API Cyclopropyl 3-(morpholinomethyl) phenyl ketone Morpholine Morpholine Ring (H-Bond Acceptor) API->Morpholine Ketone Ketone Group (Dipole/H-Bond Acceptor) API->Ketone Hydrophobic Cyclopropyl & Phenyl (Dispersion Forces) API->Hydrophobic Protic Protic Solvents (e.g., Alcohols) Morpholine->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., EtOAc, DCM) Morpholine->Aprotic Dipole-Dipole Ketone->Protic Moderate H-Bonding Ketone->Aprotic Dipole-Dipole Hydrophobic->Aprotic Hydrophobic Solvation NonPolar Non-Polar Solvents (e.g., Hexane) Hydrophobic->NonPolar London Dispersion

Fig 1: Solvation pathways and intermolecular interactions.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this compound, we utilize the Hansen Solubility Parameters ()[2]. The HSP framework breaks down the total cohesive energy density of a substance into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ).

Maximum solubility is achieved when the HSP values of the solvent closely match those of the solute, minimizing the interaction radius ( Ra​ ) in the Hansen space. Based on group contribution methods, the estimated HSP for Cyclopropyl 3-(morpholinomethyl)phenyl ketone indicates a high affinity for moderately polar, aprotic environments.

Table 1: Estimated Hansen Solubility Parameters (HSP) and Solvent Affinities

Component/Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Affinity
Target Compound (Est.) 18.5 6.2 5.8 N/A
Dichloromethane (DCM)17.07.37.1High (Optimal Match)
Ethyl Acetate (EtOAc)15.85.37.2High
Ethanol (EtOH)15.88.819.4Moderate ( δH​ mismatch)
n-Hexane14.90.00.0Low (Insufficient Polarity)

Representative Solubility Data

Based on the thermodynamic modeling and structural causality outlined above, the following table summarizes the expected solubility profile of the compound across standard organic solvent classes at standard ambient temperature (25°C).

Table 2: Representative Thermodynamic Solubility Profile at 25°C

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
HalogenatedDichloromethane> 100 (Freely Soluble)Strong dipole-dipole; excellent δD​ matching
EsterEthyl Acetate50 - 100 (Soluble)Dipole-dipole; moderate dispersion
AromaticToluene30 - 50 (Soluble) π−π stacking with the central phenyl ring
AlcoholEthanol10 - 30 (Sparingly Soluble)H-bonding (donor from solvent to morpholine nitrogen)
Aliphaticn-Hexane< 1 (Practically Insoluble)Insufficient polarity to overcome crystal lattice forces

Experimental Methodology: The Gold-Standard Shake-Flask Protocol

While predictive models are invaluable for solvent selection, empirical validation is mandatory for regulatory and scale-up purposes. Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts. Therefore, the isothermal shake-flask method remains the authoritative standard for determining true thermodynamic solubility ()[3].

The following protocol is designed as a self-validating system . By measuring concentration across multiple timepoints, we mathematically prove that thermodynamic equilibrium has been reached, eliminating false positives caused by slow dissolution kinetics.

Step-by-Step Protocol
  • Preparation of Solid Excess: Dispense 50 mg of Cyclopropyl 3-(morpholinomethyl)phenyl ketone into a 2 mL Type-I borosilicate glass HPLC vial. Expertise Note: Glass is strictly required; highly lipophilic organic solvents can leach plasticizers from polypropylene tubes, creating artifactual UV peaks during quantification.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Visually confirm the presence of a solid pellet. If the compound dissolves completely, continue adding API in 20 mg increments until a persistent suspension is achieved.

  • Isothermal Equilibration: Seal the vials with PTFE-lined septa. Incubate in an orbital thermoshaker at 25.0 ± 0.1 °C, agitating at 400 rpm.

  • Phase Separation: At t=24h , 48h , and 72h , extract a 100 µL aliquot of the suspension. Centrifuge the aliquot at 15,000 x g for 10 minutes at 25°C. Causality: Centrifugation is prioritized over syringe filtration for organic solvents to eliminate the risk of filter-membrane degradation (e.g., cellulose acetate dissolving in esters) and to prevent non-specific adsorption of the API to the membrane.

  • Dilution and Quantification: Dilute the supernatant 1:100 in the HPLC mobile phase (e.g., Acetonitrile:Water 60:40) to prevent spontaneous precipitation. Quantify the concentration via isocratic HPLC-UV at the compound's λmax​ (approx. 240 nm, corresponding to the conjugated phenyl ketone chromophore).

  • Thermodynamic Validation: Calculate the variance in concentration between the 48-hour and 72-hour timepoints. The system is self-validated as having reached thermodynamic equilibrium only if the variance is 5%.

ShakeFlask Step1 1. Solid Excess Addition (API + Organic Solvent) Step2 2. Isothermal Equilibration (25°C, 400 rpm, 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 15,000 x g) Step2->Step3 Sampling at 24h, 48h, 72h Step4 4. HPLC-UV Quantification (Isocratic Elution) Step3->Step4 Step5 5. Thermodynamic Validation (Conc. 48h == Conc. 72h) Step4->Step5

Fig 2: Self-validating thermodynamic shake-flask workflow.

Conclusion

The solubility of Cyclopropyl 3-(morpholinomethyl)phenyl ketone is driven by its lack of hydrogen bond donors and the presence of highly polarizable, H-bond accepting moieties (morpholine and ketone). This dictates a high solubility in polar aprotic solvents (DCM, EtOAc) and moderate solubility in protic solvents (EtOH). For rigorous process development, the theoretical Hansen Solubility Parameters must be coupled with the self-validating shake-flask protocol detailed above to ensure robust, artifact-free thermodynamic data.

References

  • Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Taylor & Francis Group. Available at:[Link]

  • Bio-protocol (2018). Determination of Thermodynamic Solubility. Protocol detailing the standardized shake-flask method and HPLC quantification. Available at:[Link]

Sources

Exploratory

Cyclopropyl 3-(morpholinomethyl)phenyl ketone: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). Cyclopropyl 3-(morph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a highly specialized, multi-motif intermediate utilized in the synthesis of advanced heterocyclic therapeutics, particularly kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical properties, and validated synthetic methodologies, designed for medicinal chemists and process development professionals.

Structural & Nomenclature Profiling

Accurate nomenclature and physicochemical profiling are critical for compound registration, patent filing, and analytical validation. The molecule consists of a central phenyl ring substituted at the 1-position with a cyclopropyl ketone and at the 3-position with a morpholinomethyl moiety[1].

Table 1: Physicochemical and Identificational Properties
PropertyValue
IUPAC Name cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Common Synonyms Cyclopropyl 3-(morpholinomethyl)phenyl ketone[1]
CAS Registry Number 898792-36-4[1]
Molecular Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.32 g/mol [1]
Topological Polar Surface Area (TPSA) 29.54 Ų[1]
Canonical SMILES O=C(C1CC1)C1=CC(CN2CCOCC2)=CC=C1[1]

Pharmacophore Rationale in Drug Design

The utility of this building block lies in the synergistic combination of its three distinct functional groups. Rather than utilizing simple alkyl or aryl ketones, medicinal chemists deliberately select this scaffold to optimize the drug-like properties of the final API.

Pharmacophore Core Cyclopropyl 3-(morpholinomethyl) phenyl ketone Morph Morpholine Ring Solubility & H-bond Acceptor Core->Morph Phenyl Phenyl Scaffold Structural Spacer & Pi-Stacking Core->Phenyl Cyclo Cyclopropyl Ketone Conformational Rigidity Core->Cyclo

Figure 1: Pharmacophore deconstruction of the target molecule.

  • The Morpholine Moiety: Acts as a basic amine (modulating the overall pKa of the drug) and a hydrogen-bond acceptor. It is a privileged structure for dramatically enhancing aqueous solubility and metabolic stability compared to open-chain dialkylamines.

  • The Cyclopropyl Ketone: Cyclopropyl groups offer unique sp²-like character and conformational rigidity. When adjacent to a carbonyl, they reduce the susceptibility of the molecule to cytochrome P450 (CYP450) mediated oxidation, a common liability in linear alkyl chains.

Synthetic Methodologies and Protocols

To ensure a self-validating and scalable workflow, the synthesis of cyclopropyl 3-(morpholinomethyl)phenyl ketone is best achieved via a two-step sequence starting from commercially available 3-bromobenzaldehyde. This route utilizes a reductive amination followed by a highly controlled Weinreb acylation.

Synthesis A 3-Bromobenzaldehyde B Reductive Amination NaBH(OAc)3 A->B C 4-(3-Bromobenzyl)morpholine B->C D Lithiation & Acylation n-BuLi, Weinreb Amide C->D E Target Ketone D->E

Figure 2: Two-step synthetic workflow utilizing reductive amination and Weinreb acylation.

Step 1: Reductive Amination

Protocol:

  • Dissolve 3-bromobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Stir at room temperature for 1 hour to allow iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and dry over Na₂SO₄ to yield 4-(3-bromobenzyl)morpholine.

Causality & Rationale: The selection of is a critical parameter. Unlike stronger hydrides (e.g., NaBH₄), NaBH(OAc)₃ is mild enough to avoid the direct reduction of the starting aldehyde into 3-bromobenzyl alcohol. It selectively targets the transient iminium ion, ensuring near-quantitative conversion to the desired tertiary amine.

Step 2: Lithiation and Weinreb Amide Addition

Protocol:

  • Dissolve 4-(3-bromobenzyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert argon atmosphere.

  • Dropwise add n-butyllithium (1.1 eq, 1.6 M in hexanes) to execute the lithium-halogen exchange. Stir for 30 minutes.

  • Add N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide) (1.2 eq) slowly.

  • Maintain at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Quench strictly with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target ketone.

Causality & Rationale: Direct addition of an organolithium reagent to an acyl chloride or standard ester typically results in over-addition, yielding a tertiary alcohol byproduct. The forms a highly stable, five-membered cyclic chelate with the lithium ion. This tetrahedral intermediate refuses to collapse at low temperatures and only breaks down to form the desired ketone upon the introduction of the aqueous quench, guaranteeing absolute chemoselectivity.

Downstream Applications in Oncology

Once synthesized, the electrophilic ketone moiety of cyclopropyl 3-(morpholinomethyl)phenyl ketone serves as an anchor point for further heterocyclization.

A prominent application of this building block is its condensation with hydrazine or amidine derivatives to construct complex multi-ring systems. For example, literature and chemical databases highlight its use as a direct precursor for the synthesis of 6-(3-(morpholinomethyl)phenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1225069-33-9)[2]. Compounds bearing this pyrazolo-pyridine scaffold are frequently investigated as potent, ATP-competitive kinase inhibitors targeting oncogenic pathways in cancer research.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

Sources

Foundational

Thermodynamic Stability of Cyclopropyl Phenyl Ketone Derivatives: A Comprehensive Technical Guide

Introduction The cyclopropyl group is a ubiquitous structural motif in modern medicinal chemistry and drug development. Its incorporation into small molecules frequently addresses critical pharmacokinetic roadblocks by e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropyl group is a ubiquitous structural motif in modern medicinal chemistry and drug development. Its incorporation into small molecules frequently addresses critical pharmacokinetic roadblocks by enhancing metabolic stability, reducing off-target effects, and locking molecules into bioactive conformations[1]. Among the diverse cyclopropyl-containing scaffolds, cyclopropyl phenyl ketone derivatives represent a highly versatile class of intermediates and pharmacophores. The unique thermodynamic profile of these derivatives—governed by the interplay of inherent ring strain, pi-conjugation, and substituent electronic effects—dictates both their stability under physiological conditions and their reactivity in synthetic workflows[2].

Structural and Thermodynamic Fundamentals

Ring Strain and Orbital Hybridization

The cyclopropane ring is characterized by significant angle and torsional strain, cumulatively amounting to approximately 115 kJ/mol (~27.5 kcal/mol)[3]. Unlike standard alkanes, the C-C bonds in cyclopropane possess enhanced p-character (approaching sp5 hybridization), while the C-H bonds exhibit increased s-character, making them shorter and stronger[2]. This unique orbital arrangement allows the cyclopropyl ring to engage in hyperconjugation with adjacent pi-systems, such as the carbonyl group and the phenyl ring in cyclopropyl phenyl ketones.

Conjugation and Ground-State Stability

In cyclopropyl phenyl ketones, the thermodynamic stability is heavily influenced by an extended conjugation network. The cyclopropyl group acts as a competent electron-donating moiety, capable of dispersing electron density into adjacent pi-systems[4]. However, the overall ground-state thermodynamic stability is a delicate balance: while orbital conjugation stabilizes the molecule, the inherent ring strain provides a constant thermodynamic driving force for ring-opening reactions under specific catalytic or thermal conditions[3].

G Core Cyclopropyl Phenyl Ketone Thermodynamic Stability Strain Ring Strain (~115 kJ/mol) (Destabilizing Factor) Core->Strain Conjugation Orbital Conjugation (Stabilizing Factor) Core->Conjugation Substituents Phenyl Substituent Effects (Modulating Factor) Core->Substituents Strain_Detail Enhanced p-character in C-C Shorter/Stronger C-H bonds Strain->Strain_Detail Conj_Detail Cyclopropyl-Carbonyl Overlap Phenyl Ring Resonance Conjugation->Conj_Detail Sub_Detail EWG: Activates Ring Opening EDG: Increases Ground Stability Substituents->Sub_Detail

Logical factors governing the thermodynamic stability of cyclopropyl phenyl ketones.

Reactivity and Isomerization Pathways

While cyclopropyl phenyl ketones are generally stable under ambient conditions, they can undergo specific strain-relieving isomerizations and ring-opening reactions when subjected to thermal, acidic, or single-electron transfer (SET) conditions.

Cloke-Wilson Rearrangement

Under thermal or Lewis acid-catalyzed conditions, cyclopropyl phenyl ketones can undergo the Cloke-Wilson rearrangement to form 2,3-dihydrofurans[3]. The reaction is driven by the thermodynamic relief of the cyclopropane ring strain. The mechanism involves the nucleophilic attack of the carbonyl oxygen onto the activated cyclopropane ring. The presence of electron-donating groups (EDGs) on the phenyl ring or the cyclopropane core significantly lowers the activation barrier for this rearrangement by stabilizing the developing positive charge during the transition state[3].

Single-Electron Transfer (SET) Ring Opening

In synthetic applications, the thermodynamic stability of the cyclopropyl ring can be overcome using single-electron reductants like Samarium(II) iodide (SmI2). Computational studies reveal that the reduction of phenyl cyclopropyl ketone generates a highly stabilized ketyl radical intermediate[5]. The subsequent ring-opening process forms a new conjugated styrene moiety. However, the thermodynamic gain from strain relief is partially offset by steric repulsion between the terminal hydrogens of the resulting butadiene fragment, which distorts the planar conformation and disrupts conjugation[5].

Substituent Effects on Metabolic and Thermodynamic Stability

The substitution pattern on the phenyl ring profoundly impacts both the chemical reactivity and the metabolic stability of the derivative.

  • Electron-Withdrawing Groups (EWGs): Substituents such as a p-nitro group transform the molecule into a donor-acceptor cyclopropane. The strong electron-withdrawing nature activates the cyclopropane ring, making it highly susceptible to nucleophilic attack and heterolytic ring-opening, thereby decreasing its thermodynamic stability[6].

  • Electron-Donating Groups (EDGs): Substituents like methoxy groups increase the electron density of the system. While this can stabilize the ground state against certain nucleophiles, it may increase metabolic lability (e.g., via O-demethylation in hepatic microsomes) and facilitate acid-catalyzed rearrangements[3].

Table 1: Comparative Stability Profile of Cyclopropyl Phenyl Ketone Derivatives

DerivativeSubstituent EffectPrimary Degradation / Reaction PathwayRelative Thermodynamic Stability
Unsubstituted Cyclopropyl Phenyl Ketone BaselineSmI2-catalyzed ring opening[5]High (Stable under ambient conditions)
p-Nitrocyclopropyl Phenyl Ketone Strong EWGNucleophilic ring-opening[6]Low (Highly activated donor-acceptor)
p-Methoxycyclopropyl Phenyl Ketone Strong EDGCloke-Wilson rearrangement[3]Moderate (Prone to acid-catalyzed isomerization)
1-Cyclopropyl-2-(4-fluorophenyl)ethanone Mild EWG (Inductive)CYP450-mediated oxidation[7]High (Used as stable intermediate)

Experimental Workflows for Stability Assessment

To rigorously evaluate the thermodynamic and kinetic stability of novel cyclopropyl phenyl ketone derivatives, a standardized, self-validating protocol must be employed. The following methodology outlines a Lewis acid-catalyzed isomerization assay designed to measure the kinetic barrier to ring-opening.

Protocol: Kinetic Assessment of Lewis Acid-Catalyzed Ring Opening

Rationale: By exposing the derivatives to a standardized Lewis acid (BF3·OEt2) and monitoring the conversion to the corresponding dihydrofuran, researchers can extract the activation energy ( Ea​ ) and quantify the thermodynamic stability of the cyclopropyl core. The use of an internal standard ensures quantitative NMR reliability, while the NaHCO3 quench immediately neutralizes the Lewis acid to prevent ex vivo isomerization during analysis.

  • Preparation of Standard Solutions:

    • Dissolve 0.5 mmol of the cyclopropyl phenyl ketone derivative and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard) in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Prepare a fresh 1.0 M solution of Boron trifluoride etherate (BF3·OEt2) in anhydrous DCM.

  • Initiation of Isomerization:

    • Equilibrate the ketone solution to the target temperature (e.g., 25°C) using a precision thermostatic bath.

    • Inject 0.05 mmol (10 mol%) of the BF3·OEt2 solution to initiate the reaction.

  • Kinetic Sampling and Quenching:

    • Extract 100 µL aliquots at predefined time intervals (t = 5, 10, 20, 30, and 60 minutes).

    • Immediately quench each aliquot by dispensing it into a vial containing 200 µL of saturated aqueous NaHCO3 to neutralize the Lewis acid and halt the reaction.

  • Quantitative Analysis (1H-NMR):

    • Extract the quenched organic layer, evaporate the solvent, and reconstitute in CDCl3.

    • Analyze via quantitative 1H-NMR. Monitor the disappearance of the characteristic upfield cyclopropyl multiplet signals (δ 0.8–1.2 ppm) relative to the internal standard.

  • Thermodynamic Data Processing:

    • Plot ln([Reactant]t​/[Reactant]0​) versus time to determine the first-order rate constant ( k ).

    • Repeat the assay at three different temperatures (e.g., 15°C, 25°C, 35°C) and use the Arrhenius equation to calculate the activation energy ( Ea​ ), providing a direct measure of the thermodynamic barrier to ring opening.

Workflow Step1 1. Substrate Preparation (0.5 mmol Ketone in Anhydrous DCM) Step2 2. Lewis Acid Initiation (Add 10 mol% BF3·OEt2 at Target Temp) Step1->Step2 Step3 3. Kinetic Time-Course Sampling (Extract aliquots at t=5, 10, 20, 30, 60 min) Step2->Step3 Step4 4. Chemical Quenching (Neutralize with sat. aq. NaHCO3) Step3->Step4 Step5 5. Quantitative Analysis (1H-NMR tracking via internal standard) Step4->Step5 Step6 6. Thermodynamic Calculation (Determine k and Arrhenius Ea) Step5->Step6

Step-by-step workflow for the kinetic and thermodynamic assessment of cyclopropyl ring stability.

Conclusion

The thermodynamic stability of cyclopropyl phenyl ketone derivatives is not a static property but a dynamic equilibrium dictated by ring strain, orbital conjugation, and substituent electronics. While the inherent strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening and rearrangement reactions, the conjugative stabilization from the adjacent carbonyl and phenyl groups creates a substantial kinetic barrier. By strategically modulating the electronic properties of the phenyl ring, medicinal and synthetic chemists can fine-tune the stability of these derivatives, optimizing them either as robust metabolic pharmacophores or as highly reactive synthetic intermediates.

References[4] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. URL[2] The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. URL[7] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives - Benchchem. URL[1] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - ACS Publications. URL[5] Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones - ACS Publications.URL[3] Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC. URL[6] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry - Benchchem. URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for the Friedel-Crafts Acylation of Morpholinomethyl Benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functionalized benzylamine derivatives and active pharmaceutical ingredient (API) intermediates. Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of functionalized benzylamine derivatives and active pharmaceutical ingredient (API) intermediates.

Mechanistic Rationale & Causality

In standard Friedel-Crafts acylations, a stoichiometric amount of a Lewis acid (typically AlCl3​ ) activates an acyl chloride to form a highly reactive, resonance-stabilized acylium ion, which subsequently attacks an electron-rich aromatic ring[1][2]. However, when the aromatic substrate contains a basic functional group—such as the tertiary amine present in the morpholine ring of morpholinomethyl benzene (N-benzylmorpholine)—the reaction dynamics fundamentally shift, often leading to reaction failure under standard conditions[3].

The Deactivation Challenge

The lone pair of electrons on the morpholine nitrogen acts as a strong Lewis base, rapidly and irreversibly coordinating with the AlCl3​ catalyst. This complexation forms a positively charged ammonium-aluminate species ( −NR3+​−AlCl3−​ ). The formal positive charge adjacent to the benzyl position exerts a powerful electron-withdrawing inductive effect ( −I ), severely deactivating the aromatic ring toward electrophilic aromatic substitution (EAS)[3].

Overcoming Deactivation: Experimental Choices

To drive the reaction forward on a deactivated ring, three critical causal adjustments must be made to the protocol:

  • Stoichiometric Excess of Lewis Acid: A minimum of 2.5 to 3.0 equivalents of AlCl3​ is strictly required. The first equivalent is entirely consumed by the basic morpholine nitrogen. The second equivalent is required to activate the acyl chloride. The remaining 0.5–1.0 equivalent ensures a sufficient concentration of the active electrophile and shifts the equilibrium forward.

  • Thermal Activation: Because the ring is highly deactivated by the amine-Lewis acid complex, standard room-temperature conditions lack the activation energy required for the EAS to proceed. Elevated temperatures (80–90 °C) are necessary.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM). DCE's higher boiling point (83 °C) accommodates the required thermal activation while maintaining excellent solubility for the highly polar AlCl3​ complexes.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between Lewis acid stoichiometry, thermal parameters, and isolated yield for the acetylation of morpholinomethyl benzene.

AlCl3​ (Equivalents)Acyl Chloride (Eq)SolventTemperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1.21.1DCM25 (RT)24< 5% AlCl3​ consumed by amine; no acylium ion formed.
2.21.1DCM40 (Reflux)2425%Insufficient thermal energy to overcome ring deactivation.
3.0 1.2 DCE 83 (Reflux) 16 82% Optimal. Full activation of both substrate and electrophile.
3.51.5Nitrobenzene1001278%Good yield, but high-boiling solvent removal complicates purification.

Experimental Protocol

Note: This protocol is designed as a self-validating system. The workup specifically accounts for the basicity of the morpholine ring. Standard acidic Friedel-Crafts workups will trap the product in the aqueous phase as a hydrochloride salt. The basification step is critical for recovering the free amine.

Materials:

  • Morpholinomethyl benzene (1.0 eq, 10.0 mmol, 1.77 g)

  • Acyl chloride (e.g., Acetyl chloride) (1.2 eq, 12.0 mmol, 0.85 mL)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (3.0 eq, 30.0 mmol, 4.00 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation & Pre-complexation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an Argon inlet. Add anhydrous DCE (30 mL) and morpholinomethyl benzene (10.0 mmol). Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Carefully add anhydrous AlCl3​ (30.0 mmol) in small portions over 15 minutes. Caution: This step is highly exothermic. The solution will turn yellow/orange as the amine-aluminate complex forms. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete complexation.

  • Electrophile Generation: Dilute the acyl chloride (12.0 mmol) in 20 mL of anhydrous DCE. Add this solution dropwise to the reaction mixture via an addition funnel over 20 minutes, maintaining the internal temperature strictly below 5 °C to prevent premature side reactions.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Transfer the flask to an oil bath and heat to reflux (approx. 83 °C) for 12 to 16 hours. Monitor reaction progress via LC-MS (TLC is often misleading due to the streaking of the polar amine).

  • Quenching: Cool the reaction mixture to 0 °C. Carefully pour the mixture into a beaker containing 100 g of crushed ice and 20 mL of 1M HCl to safely hydrolyze the reactive aluminum complexes.

  • Basification (Critical Validation Step): Because the product contains a basic morpholine ring, it will be protonated and highly water-soluble at this stage. Slowly add 6M NaOH (aq) or concentrated NH4​OH to the vigorously stirred aqueous phase until the pH reaches 10–11. The product will crash out as a free base.

  • Isolation: Extract the basified aqueous layer with Dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography (eluting with DCM/MeOH) or recrystallization.

Workflows and Mechanistic Pathways

MechanisticPathway A Morpholinomethyl Benzene B Amine-AlCl3 Complex (Deactivated Ring) A->B + 1.0 eq AlCl3 Fast Coordination D Electrophilic Attack (EAS) B->D Thermal Activation (83°C) C Acylium Ion Generation C->D + Acyl Chloride + 1.0 eq AlCl3 E Acylated Product D->E Aqueous Quench & Basification

Mechanistic pathway showing amine-Lewis acid complexation and subsequent EAS.

Workflow Step1 Step 1: Preparation Dissolve substrate in DCE Cool to 0°C Step2 Step 2: Pre-complexation Add 3.0 eq AlCl3 portionwise Control Exotherm Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Thermal Activation Reflux at 83°C for 12-16 hours Step3->Step4 Step5 Step 5: Quenching Pour over ice/HCl to destroy Al-complexes Step4->Step5 Step6 Step 6: Basification (Critical) Adjust aqueous phase to pH 10 to release free amine Step5->Step6 Step7 Step 7: Isolation Extract with DCM, Dry, Concentrate Step6->Step7

Step-by-step experimental workflow for the acylation of basic amine substrates.

References

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction LibreTexts Chemistry[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry[Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction OpenStax Organic Chemistry[Link]

Sources

Application

Scalable preparation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

An In-Depth Guide to the Scalable Preparation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone Abstract Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a valuable building block in medicinal chemistry, incorporating the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Preparation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Abstract

Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a valuable building block in medicinal chemistry, incorporating the pharmacologically relevant cyclopropyl ketone motif and a versatile morpholine handle.[1][2] This guide provides a comprehensive, scalable, and robust two-step synthetic protocol designed for researchers and process chemists. The presented strategy prioritizes high yields, operational simplicity, and circumvents common regioselectivity challenges associated with functionalizing an existing aromatic ketone. By detailing the scientific rationale behind each procedural choice, this document serves as both a practical protocol and an educational resource for drug development professionals.

Strategic Analysis: A Rationale for the Chosen Synthetic Pathway

The synthesis of a multi-substituted aromatic compound requires a carefully considered strategy to ensure efficiency and scalability. For the target molecule, Cyclopropyl 3-(morpholinomethyl)phenyl ketone, a retrosynthetic analysis reveals two primary bond disconnections that inform the most logical forward synthesis.

Retrosynthetic Approach:

G Target Cyclopropyl 3-(morpholinomethyl)phenyl ketone Intermediate_Nitrile 3-(morpholinomethyl)benzonitrile Target->Intermediate_Nitrile Grignard Addition Intermediate_Grignard Cyclopropylmagnesium bromide Target->Intermediate_Grignard Grignard Addition SM_Bromide 3-(Bromomethyl)benzonitrile Intermediate_Nitrile->SM_Bromide Nucleophilic Substitution SM_Morpholine Morpholine Intermediate_Nitrile->SM_Morpholine Nucleophilic Substitution SM_Cyclopropyl Cyclopropyl bromide

Caption: Retrosynthetic analysis of the target ketone.

The chosen forward synthesis constructs the molecule in a convergent manner:

  • Formation of the Side Chain: A nucleophilic substitution reaction between commercially available 3-(bromomethyl)benzonitrile and morpholine establishes the morpholinomethyl side chain.[3] This approach is highly selective for the benzylic position.

  • Ketone Formation: The final carbon skeleton is assembled via the addition of a cyclopropyl Grignard reagent to the nitrile functionality, followed by acidic hydrolysis to unmask the ketone.[4][5][6]

This strategy is superior to alternatives, such as the functionalization of pre-formed cyclopropyl phenyl ketone. Direct nitration or halogenation of cyclopropyl phenyl ketone leads to a mixture of ortho, meta, and para isomers, resulting in significant yield loss and complex purification challenges.[7][8] Our selected route guarantees the desired meta-substitution pattern from the outset.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(morpholinomethyl)benzonitrile (Intermediate I-1)

This step involves the N-alkylation of morpholine with 3-(bromomethyl)benzonitrile. The benzylic bromide is a potent electrophile, and a mild, inexpensive base like potassium carbonate is sufficient to neutralize the HBr generated in situ.[3]

Reaction Scheme:

(Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-(Bromomethyl)benzonitrile196.0410.0 g51.01.0
Morpholine87.125.34 g (5.34 mL)61.21.2
Potassium Carbonate (K₂CO₃)138.2110.57 g76.51.5
Acetonitrile (CH₃CN)41.05200 mL--

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol), potassium carbonate (10.57 g, 76.5 mmol), and acetonitrile (200 mL).

  • Reagent Addition: While stirring the suspension, add morpholine (5.34 mL, 61.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Work-up (Filtration): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

  • Work-up (Solvent Removal): Rinse the filter cake with a small amount of acetonitrile. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Work-up (Extraction): Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step.

Part 2: Synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone (Final Product)

This protocol utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds.[9] The cyclopropylmagnesium bromide nucleophile attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is not isolated but is hydrolyzed in the work-up step to reveal the final ketone product.[4][6]

Reaction Scheme:

(Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-(morpholinomethyl)benzonitrile (I-1)202.2610.3 g51.01.0
Cyclopropylmagnesium bromide (0.5 M in THF)-122.4 mL61.21.2
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
3M Hydrochloric Acid (HCl)36.46~100 mL--

Step-by-Step Protocol:

  • Setup: Assemble a 500 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Dissolve the intermediate nitrile I-1 (10.3 g, 51.0 mmol) in anhydrous THF (150 mL) and add it to the flask. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add the cyclopropylmagnesium bromide solution (122.4 mL of 0.5 M solution in THF, 61.2 mmol) to the dropping funnel.[10][11] Add the Grignard reagent dropwise to the stirred nitrile solution over 30-45 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The formation of a thick precipitate (the magnesium imine salt) may be observed.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. With vigorous stirring, slowly and carefully add 3M HCl (~100 mL) dropwise to quench the reaction and hydrolyze the imine. Caution: The initial quenching is exothermic. Once the addition is complete, stir the biphasic mixture at room temperature for 1 hour to ensure complete hydrolysis.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Work-up (Washing): Combine all organic layers. Wash with saturated sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a viscous oil or low-melting solid.

Workflow Visualization and Data Summary

The entire two-step process is summarized in the workflow diagram below, illustrating the progression from starting materials to the final purified product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Grignard Reaction & Hydrolysis SM1 3-(Bromomethyl)benzonitrile + Morpholine Reaction1 Reflux in CH3CN with K2CO3 SM1->Reaction1 Workup1 Filter Extract Concentrate Reaction1->Workup1 Intermediate Intermediate I-1 (3-(morpholinomethyl)benzonitrile) Workup1->Intermediate Reaction2 Add to Intermediate in THF 0°C to RT Intermediate->Reaction2 Grignard Cyclopropylmagnesium bromide Grignard->Reaction2 Workup2 Quench & Hydrolyze (HCl) Extract & Purify Reaction2->Workup2 Product Final Product Workup2->Product

Caption: Scalable workflow for the synthesis of the target ketone.

Expected Results:

CompoundStepTypical YieldPurity (Est.)Physical State
3-(morpholinomethyl)benzonitrile190-98%>95%Pale yellow oil
Cyclopropyl 3-(morpholinomethyl)phenyl ketone275-85%>98%Viscous oil / Solid

Note: Yields and purity are estimates based on analogous literature procedures and may vary based on experimental conditions and scale.

Conclusion

The two-step synthesis outlined provides a reliable and scalable route to Cyclopropyl 3-(morpholinomethyl)phenyl ketone. By beginning with a precursor that already contains the correct meta-substitution pattern, this strategy effectively bypasses the challenging regioselectivity issues inherent in functionalizing a pre-existing aromatic ketone. The individual reactions—nucleophilic substitution and Grignard addition—are well-established, high-yielding, and amenable to large-scale production, making this protocol highly suitable for applications in pharmaceutical and chemical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

Method

Cyclopropanation of 3-(Morpholinomethyl)phenyl Enones: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of reagents and protocols for the cyclopropanation of 3-(morpholinomethyl)phenyl enones. As a senior application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of reagents and protocols for the cyclopropanation of 3-(morpholinomethyl)phenyl enones. As a senior application scientist, this document moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry and drug development.[1] Its unique conformational constraints and electronic properties can significantly enhance the pharmacological profile of a lead compound, improving metabolic stability, binding affinity, and cell permeability. The incorporation of a cyclopropane ring onto a 3-(morpholinomethyl)phenyl enone scaffold, a structure with inherent biological potential, presents a promising avenue for the discovery of novel therapeutics.

This guide will focus on two of the most robust and widely utilized methods for the cyclopropanation of α,β-unsaturated ketones: the Johnson-Corey-Chaykovsky reaction and the Simmons-Smith reaction . We will delve into the practical considerations for applying these methods to the specific substrate class of 3-(morpholinomethyl)phenyl enones, paying close attention to the potential influence of the morpholinomethyl group.

Synthesis of the Starting Material: 3-(Morpholinomethyl)phenyl Enone

A reliable synthesis of the starting enone is paramount. A common and effective method is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone with an aldehyde.[2][3] For our target molecule, this translates to the condensation of 3-(morpholinomethyl)acetophenone with benzaldehyde.

Protocol 1: Synthesis of (E)-1-(3-(morpholinomethyl)phenyl)-3-phenylprop-2-en-1-one

Materials:

  • 3-(Morpholinomethyl)acetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Starting Materials: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(morpholinomethyl)acetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, pour the reaction mixture into a beaker of cold deionized water. A solid precipitate should form.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the morpholine protons (typically around 2.5-2.6 ppm and 3.6-3.8 ppm), aromatic protons, and the characteristic doublets for the α- and β-protons of the enone system (typically with a large coupling constant, J > 15 Hz, indicative of the E-isomer).[2]

  • ¹³C NMR: Resonances for the carbonyl carbon (deshielded, >185 ppm), the carbons of the α,β-unsaturated system, and the aromatic and morpholine carbons.[2]

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically 1640–1655 cm⁻¹) and a band for the C=C stretch (1560–1650 cm⁻¹).[2]

Reagent Selection for Cyclopropanation: A Comparative Analysis

The choice of cyclopropanating reagent is critical and depends on the specific substrate and desired outcome. Below is a comparison of the two primary methods discussed in this guide.

Reagent/ReactionMechanismKey FeaturesConsiderations for 3-(Morpholinomethyl)phenyl Enone
Johnson-Corey-Chaykovsky Nucleophilic addition of a sulfur ylide (typically dimethyloxosulfonium methylide) to the β-carbon of the enone, followed by intramolecular cyclization.[4][5]High functional group tolerance. The use of sulfoxonium ylides generally favors 1,4-addition to enones, leading to cyclopropanes.[6]The basic morpholine nitrogen is unlikely to interfere with the reaction, which is performed under basic conditions. This is a highly reliable method for this substrate.
Simmons-Smith Reaction of an organozinc carbenoid (iodomethylzinc iodide) with the alkene.[7]Stereospecific syn-addition. The reaction can be directed by nearby Lewis basic functional groups.[8]The Lewis acidic zinc reagent could potentially coordinate to the lone pair of the morpholine nitrogen. This could either be a non-issue, lead to a directing effect, or potentially inhibit the reaction. Careful optimization may be required.

Experimental Protocols for Cyclopropanation

Protocol 2: Johnson-Corey-Chaykovsky Cyclopropanation

This protocol utilizes dimethyloxosulfonium methylide (Corey's ylide) for the selective cyclopropanation of the enone.[9]

Materials:

  • (E)-1-(3-(morpholinomethyl)phenyl)-3-phenylprop-2-en-1-one

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 eq) at room temperature. Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.[9]

  • Cyclopropanation Reaction: In a separate flame-dried flask, dissolve the 3-(morpholinomethyl)phenyl enone (1.0 eq) in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the enone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.[9]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.[9]

  • Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.[9]

JCC_Mechanism cluster_ylide Ylide Formation cluster_cyclopropanation Cyclopropanation TMSOI Trimethylsulfoxonium iodide Ylide Dimethyloxosulfonium methylide (Corey's Ylide) TMSOI->Ylide Deprotonation NaH NaH NaH->Ylide Intermediate Enolate Intermediate Ylide->Intermediate Enone 3-(Morpholinomethyl)phenyl enone Enone->Intermediate 1,4-Addition Product Cyclopropyl Ketone Intermediate->Product Intramolecular Cyclization SS_Mechanism cluster_carbenoid Carbenoid Formation cluster_cyclopropanation Cyclopropanation Et2Zn Diethylzinc (Et₂Zn) Carbenoid Zinc Carbenoid (ICH₂ZnEt) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid TS "Butterfly" Transition State Carbenoid->TS Enone 3-(Morpholinomethyl)phenyl enone Enone->TS Product Cyclopropyl Ketone TS->Product Concerted Addition

Sources

Application

Application Note: Cyclopropyl Ketones as Privileged Scaffolds in Medicinal Chemistry

Executive Summary & Strategic Utility In modern drug development, the integration of conformationally restricted motifs is a proven strategy to enhance target binding affinity and metabolic stability. The cyclopropyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug development, the integration of conformationally restricted motifs is a proven strategy to enhance target binding affinity and metabolic stability. The cyclopropyl group, when conjugated to a ketone, forms a highly versatile donor-acceptor (D-A) cyclopropane system[1]. This unique structural architecture acts as a latent reactive intermediate, enabling the rapid construction of complex, medicinally relevant heterocycles.

Optically active cyclopropyl ketone derivatives and their downstream products are embedded in numerous high-profile pharmaceuticals. For instance, α-cyclopropyl amines serve as the core pharmacophore in the serotonin reuptake inhibitor milnacipran, while α-cyclopropyl fluorides are critical to the efficacy of the anti-HIV agent lenacapavir[2]. This application note details the mechanistic principles, synthetic workflows, and validated protocols for utilizing cyclopropyl ketones in medicinal chemistry campaigns.

Mechanistic Framework: The Donor-Acceptor Paradigm

The synthetic utility of cyclopropyl ketones stems from the inherent ring strain of the cyclopropane ring (~27.5 kcal/mol) coupled with the electronic "push-pull" dynamics of the D-A system[3].

  • Nucleophilic Ring-Opening: The strongly electron-withdrawing ketone lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Upon activation by a Lewis acid or a strong hydrogen-bond donor, the electrophilicity of the cyclopropane ring is drastically enhanced, making it highly susceptible to nucleophilic attack via an SN2-like or carbocationic pathway[3].

  • Single-Electron Transfer (SET) Activation: In transition-metal-free cross-coupling reactions (e.g., SmI2 catalysis), the ketone undergoes SET reduction to form a ketyl radical. The presence of an aryl substituent enhances reactivity by stabilizing this ketyl radical through conjugation, which subsequently drives the fragmentation of the C–C bond to yield ring-opened products[4].

Workflow Visualization

G Enone α,β-Unsaturated Ketone (Electrophilic Acceptor) CPK Cyclopropyl Ketone (Donor-Acceptor Scaffold) Enone->CPK Corey-Chaykovsky Cyclopropanation Ylide Sulfur Ylide (Methylene Donor) Ylide->CPK Conjugate Addition AcidAct Acid/HFIP Activation (LUMO Lowering) CPK->AcidAct Hydrogen Bonding RadicalAct SmI2 SET Reduction (Ketyl Radical Formation) CPK->RadicalAct Single-Electron Transfer Heterocycle Bioactive Heterocycles (Benzimidazoles, Furans) AcidAct->Heterocycle Nucleophilic Ring-Opening RadicalAct->Heterocycle C-C Fragmentation Drug Lead Compounds (Anticancer, Antimicrobial) Heterocycle->Drug Pharmacophore Optimization

Core workflow of cyclopropyl ketone synthesis and diversification in drug discovery.

Quantitative Data: Biological Activity Profiling

Substituted aryl cyclopropyl ketones and their downstream heterocyclic derivatives exhibit potent biological activities. The position and electronics of the substituents directly dictate cytotoxic potency. Table 1 summarizes the in vitro anticancer activity of a series of bile-acid-appended triazolyl aryl ketones derived from cyclopropyl ketone intermediates against human breast adenocarcinoma (MCF-7) and mouse mammary carcinoma (4T1) cell lines[5].

Table 1: In Vitro Anticancer Activity of Substituted Aryl Ketone Derivatives

Compound IDAryl SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. 4T1Relative Potency vs. Standard
6af 4-Bromo2.6112.84Superior to Docetaxel (MCF-7)
6bf 4-Bromo18.2611.32Inferior to Docetaxel
6cf 4-Bromo5.718.71Superior to Docetaxel (Both)
Docetaxel Standard Drug9.4613.85Baseline

Self-Validating Insight: The data indicates that specific bromo-substituted aryl ketones (6af and 6cf) possess IC₅₀ values significantly lower than the standard chemotherapeutic agent docetaxel, validating the cyclopropyl ketone scaffold as a high-value starting point for oncology drug discovery[5].

Experimental Protocols

Protocol A: Synthesis of Cyclopropyl p-Nitrophenyl Ketone via Corey-Chaykovsky Cyclopropanation

This protocol utilizes a sulfur ylide to transfer a methylene group to an electrophilic double bond, providing a robust, scalable route to D-A cyclopropanes[1][6].

Materials:

  • p-Nitrochalcone (Enone substrate, 1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Ylide Generation: Under an inert argon atmosphere, suspend NaH in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide in portions.

    • Causality: NaH deprotonates the sulfoxonium salt to generate dimethyloxosulfonium methylide in situ. DMSO is strictly required as it stabilizes the highly reactive ylide via optimal solvation[6].

  • Conjugate Addition: Once hydrogen evolution ceases, add a solution of p-nitrochalcone in DMSO dropwise at room temperature.

    • Causality: The ylide acts as a soft nucleophile. The strong electron-withdrawing nature of the p-nitro group lowers the LUMO of the enone, directing the ylide to undergo a 1,4-conjugate addition rather than a 1,2-carbonyl attack. This forms a zwitterionic enolate intermediate[1][6].

  • Intramolecular Cyclization: Stir the reaction mixture for 2–4 hours at room temperature.

    • Causality: The enolate intermediate undergoes a rapid intramolecular SN2 displacement, expelling DMSO as a neutral leaving group to close the strained three-membered ring[6].

  • Workup & Isolation: Quench the reaction with cold water to destroy unreacted NaH. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the pure cyclopropyl p-nitrophenyl ketone[1].

Protocol B: Mechanochemical Cascade Synthesis of Benzimidazoles

Benzimidazoles are privileged dinitrogen-containing heterocycles found in nearly 46% of FDA-approved drugs. This modern, green-chemistry protocol bypasses harsh acids and transition metals by utilizing mechanochemistry and hydrogen-bond activation[7].

Materials:

  • Donor-Acceptor Cyclopropyl Ketone (1.0 equiv)

  • 1,2-Diaminoarene (2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 1 weight equiv)

  • Silica gel (200–400 mesh, as a grinding auxiliary)

Step-by-Step Methodology:

  • Reagent Loading: In a 5 mL stainless-steel milling jar equipped with two 5 mm stainless-steel balls, add the cyclopropyl ketone, 1,2-diaminoarene, and silica gel[7].

  • Catalytic Activation: Add HFIP directly to the solid mixture.

    • Causality: HFIP is a highly potent hydrogen-bond donor. It coordinates to the carbonyl oxygen, heavily deshielding the cyclopropane carbons. This activation mimics Lewis acid catalysis, drastically lowering the energy barrier for nucleophilic ring-opening by the amine group without requiring toxic metals[7].

  • Solventless Milling: Secure the jar in a ball mill and grind at 25 °C for 15–30 minutes.

    • Causality: Mechanochemical milling forces the reagents into a highly concentrated, high-proximity solid-state matrix. This drives the cascade reaction—nucleophilic ring-opening, intramolecular cyclization, and retro-Mannich cleavage—to completion in minutes, compared to the 24+ hours typically required in solution-phase chemistry[7].

  • Product Isolation: Extract the milled powder with ethyl acetate. Filter off the silica gel, concentrate the filtrate, and purify via short-pad column chromatography to yield the 1,2-disubstituted benzimidazole in high yield[7].

Sources

Method

Application Note: Advanced Functionalization of the Cyclopropyl Ring in Phenyl Ketone Derivatives

Introduction & Mechanistic Rationale The cyclopropyl group, when conjugated with an adjacent carbonyl moiety as seen in cyclopropyl phenyl ketone (CPK), exhibits a unique "pseudo-unsaturated" π -character. This is driven...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cyclopropyl group, when conjugated with an adjacent carbonyl moiety as seen in cyclopropyl phenyl ketone (CPK), exhibits a unique "pseudo-unsaturated" π -character. This is driven by the high p-character of its strained C–C bonds, which carry an inherent ring strain of approximately 27.5 kcal/mol[1]. This electronic conjugation weakens the internal C–C bonds, making CPKs highly valuable synthons for complex molecule construction.

However, functionalizing the cyclopropyl ring requires overcoming significant kinetic barriers while maintaining strict regiocontrol to prevent unwanted side reactions such as over-reduction or homocoupling. This guide details two state-of-the-art, field-proven methodologies for CPK functionalization: transition-metal-catalyzed cross-electrophile coupling for γ-alkylation[2], and a metal-free mechanochemical cascade cyclization for heterocycle synthesis[3].

Workflow 1: Nickel-Catalyzed Reductive γ-Alkylation via Halide Exchange

Causality & Experimental Design

Direct cross-electrophile coupling of CPKs with unactivated primary alkyl chlorides is notoriously difficult due to the high bond dissociation energy of the C–Cl bond. To overcome this, researchers utilize a Ni(0)/Ni(II) catalytic cycle supplemented with Sodium Iodide (NaI) as a crucial co-catalyst[2].

Why NaI? Alkyl chlorides are sluggish to undergo Single Electron Transfer (SET) with Ni(I) enolate intermediates. NaI facilitates an in situ Finkelstein halide exchange, generating a low, steady-state concentration of the highly reactive alkyl iodide. This controlled release is the critical causal factor that prevents the rapid buildup of alkyl radicals, thereby completely suppressing the undesired homocoupling (dimerization) of the alkyl fragments[4].

Ni_Catalysis Ni0 Ni(0) Active Catalyst Ni2_Met Ni(II) Metallacycle (Oxidative Addition) Ni0->Ni2_Met + Cyclopropyl Phenyl Ketone Ni3_Int Ni(III) Intermediate (Radical Capture) Ni2_Met->Ni3_Int + Alkyl Radical Ni1_Enol Ni(I) Enolate (Reductive Elimination) Ni3_Int->Ni1_Enol C-C Bond Formation Ni2_Hal Ni(II) Halide (SET to Alkyl Halide) Ni1_Enol->Ni2_Hal + Alkyl Iodide (SET) Product γ-Alkylated Ketone Ni1_Enol->Product Product Release Ni2_Hal->Ni0 Reduction by Zn(0) Radical Alkyl Radical Ni2_Hal->Radical Halide Cleavage Radical->Ni2_Met Radical Transfer

Catalytic cycle for the Ni-catalyzed reductive γ-alkylation of cyclopropyl phenyl ketones.
Protocol 1: Synthesis of γ-Alkylated Phenyl Ketones
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiBr2​(dme) (10 mol%), 4,4′-dimethyl-2,2′-bipyridine (10 mol%), Zn powder (3.0 equiv), and NaI (1.5 equiv).

  • Catalyst Activation: Add anhydrous N,N-dimethylacetamide (DMA) (0.5 M relative to the ketone) and stir for 10 minutes. The solution will transition to a dark red/brown color, indicating the formation of the active Ni(0) complex.

  • Reagent Addition: Add cyclopropyl phenyl ketone (1.0 equiv) and the primary alkyl chloride (1.5 equiv) via microsyringe.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 50 °C for 24 hours.

  • Self-Validation Checkpoint: At the 4-hour mark, extract a 10 µL aliquot, quench with EtOAc/ H2​O , and analyze the organic layer via GC-MS. The presence of trace intermediate alkyl iodide confirms successful NaI-mediated Finkelstein exchange. The absence of an alkyl dimer peak validates the controlled SET mechanism. Visually, the reaction mixture must remain dark red; a color shift to green indicates catalyst deactivation (passivation of the Zn reductant).

  • Workup: Quench the reaction with 1 M HCl, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

Workflow 2: HFIP-Activated Mechanochemical Synthesis of Benzimidazoles

Causality & Experimental Design

Traditional nucleophilic ring-opening of CPKs with amines often demands harsh thermal conditions or strong Lewis acids. By shifting to a mechanochemical (ball-milling) environment and utilizing 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a stoichiometric activator, the activation barrier is drastically lowered, allowing the reaction to proceed under ambient, solventless conditions[3].

Why HFIP? HFIP acts as a powerful, bulky hydrogen-bond donor. It forms a strong H-bond network with the carbonyl oxygen of the CPK, which withdraws electron density and heavily deshields the cyclopropane carbons (verifiable via a ~15 ppm downfield shift in 13C NMR). This localized activation makes the strained ring highly susceptible to nucleophilic attack by 1,2-diaminoarenes, initiating a rapid cascade encompassing ring-opening, retro-Mannich fragmentation, and cyclization[3].

HFIP_Activation CPK Cyclopropyl Phenyl Ketone HFIP_Complex HFIP H-Bond Complex (Electrophile Activated) CPK->HFIP_Complex + HFIP Ring_Open Nucleophilic Ring-Opening HFIP_Complex->Ring_Open + 1,2-Diaminoarene Cyclization Retro-Mannich & Cyclization Ring_Open->Cyclization Intermediate Benzimidazole 1,2-Disubstituted Benzimidazole Cyclization->Benzimidazole - H2O

HFIP-mediated mechanochemical cascade cyclization pathway to form benzimidazoles.
Protocol 2: Ball-Milling Cascade Cyclization
  • Preparation: Equip a 5 mL stainless steel (SS) milling jar with two 5 mm SS balls.

  • Loading: Add cyclopropyl phenyl ketone (1.0 equiv), 1,2-diaminoarene (1.2 equiv), and HFIP (1.0 equiv) directly into the jar. Note: No inert atmosphere is required.

  • Milling: Seal the jar, mount it on a high-speed mixer mill, and mill the mixture at a frequency of 30 Hz for 1.5 to 2 hours.

  • Self-Validation Checkpoint: Pause milling at 60 minutes. Open the jar and perform a rapid TLC (Hexane:EtOAc 7:3). The highly polar diamine spot (ninhydrin active) should be significantly diminished, replaced by a strongly blue-fluorescent spot under 365 nm UV light, confirming the formation of the benzimidazole core. Ensure the jar's external temperature does not exceed 40 °C to prevent HFIP volatilization.

  • Workup: Extract the crude mechanochemical paste with ethyl acetate, filter through a short pad of silica to remove metallic wear debris, concentrate in vacuo, and purify via recrystallization.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes for the primary functionalization pathways of cyclopropyl phenyl ketones, including an additional ligand-metal cooperative difunctionalization method[5] for comparative reference.

Functionalization MethodCoupling PartnerCatalyst / ActivatorKey ReagentsYield RangeRegioselectivity
Reductive γ-Alkylation Primary Alkyl Chlorides NiBr2​(dme) (10 mol%)Zn powder, NaI, L450–90%>95% (γ-position)
Cascade Cyclization 1,2-DiaminoarenesNone (Metal-Free)HFIP (Stoichiometric)70–95%N/A (Ring Annulation)
Difunctionalization Organozinc Reagents(tpy)Ni (10 mol%)TMSCl60–85%1,3-Difunctionalized

References

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange Source: RSC Advances (via PubMed Central) URL:[Link]

  • Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Sources

Application

Application Note: Strategic Solvent Selection for Reactions of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Abstract Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a multifunctional molecule featuring a reactive aryl cyclopropyl ketone and a nucleophilic tertiary amine. This unique combination of functional groups allows for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a multifunctional molecule featuring a reactive aryl cyclopropyl ketone and a nucleophilic tertiary amine. This unique combination of functional groups allows for a diverse range of chemical transformations, but also presents significant challenges in controlling reaction selectivity. The choice of solvent is paramount, as it directly influences reaction pathways, rates, and yields by modulating reactant solubility, stabilizing transition states, and interacting with reactive intermediates. This guide provides a detailed analysis of solvent selection strategies for key reactions involving this substrate, including ketone reduction, cyclopropyl ring-opening, and N-quaternization. We present field-proven protocols and the underlying chemical principles to empower researchers in drug development and synthetic chemistry to achieve desired outcomes with high fidelity.

Introduction: Understanding the Substrate

Cyclopropyl 3-(morpholinomethyl)phenyl ketone possesses three distinct regions of reactivity:

  • The Carbonyl Group: A classic electrophilic center susceptible to nucleophilic addition and reduction.[1][2]

  • The Cyclopropyl Ketone System: The strained cyclopropyl ring, activated by conjugation with the ketone, can undergo ring-opening reactions under various conditions.[3] The aryl group enhances this reactivity by stabilizing radical intermediates that can form during certain transformations.[4][5]

  • The Morpholine Moiety: A tertiary amine that acts as a Brønsted base and a nucleophile. Its presence significantly increases the molecule's polarity and potential for hydrogen bonding interactions with protic solvents.[6][7]

The interplay between these groups necessitates a carefully considered solvent strategy to favor one reaction pathway over others.

Physicochemical Properties

A foundational understanding of the substrate's properties is critical for initial solvent screening.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₂[8]
Molecular Weight 245.32 g/mol [8]
Appearance Pale yellow liquid[9]
Boiling Point 121-123 °C at 15 mmHg[10]
Density 1.058 g/mL at 25 °C[10]
XLogP3-AA 2.1[9]

The molecule's structure suggests moderate polarity, with good solubility in a range of common organic solvents but limited solubility in highly nonpolar solvents like hexanes. The morpholine group may impart some water miscibility.[6]

Core Principles of Solvent Selection

The solvent is not an inert medium; it is an active participant in the reaction. Its effects can be broadly categorized by its ability to solvate charged and polar species, which is largely determined by its classification as polar protic, polar aprotic, or nonpolar.

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions. They excel in Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group. However, they can deactivate strong nucleophiles through hydrogen bonding, potentially slowing Sₙ2 reactions.[11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high dielectric constants but lack O-H or N-H bonds. They are poor hydrogen bond donors. They effectively solvate cations but leave anions relatively "naked" and highly reactive, which dramatically accelerates Sₙ2 reactions.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are unable to effectively solvate charged species. They are typically used for reactions involving nonpolar reactants or when aggregation effects are desired.

The following diagram illustrates a decision-making framework for solvent selection based on the intended transformation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

G start Select Target Reaction ketone_rxn Ketone Transformation start->ketone_rxn ring_rxn Cyclopropyl Ring-Opening start->ring_rxn amine_rxn Morpholine Reaction start->amine_rxn reduction Reduction (e.g., NaBH₄) ketone_rxn->reduction reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) ketone_rxn->reductive_amination acid_cat Acid-Catalyzed ring_rxn->acid_cat nucleophilic_ring Nucleophilic Attack ring_rxn->nucleophilic_ring quaternization N-Quaternization (Sₙ2) amine_rxn->quaternization protic Polar Protic (MeOH, EtOH) reduction->protic Stabilizes reagent; Proton source aprotic_anhydrous Anhydrous Polar Aprotic (DCE, THF) reductive_amination->aprotic_anhydrous Reagent is moisture-sensitive hfip Specialized Protic (HFIP) acid_cat->hfip Low nucleophilicity, high polarity aprotic_polar Polar Aprotic (DMF, DMSO, MeCN) nucleophilic_ring->aprotic_polar Enhances nucleophilicity quaternization->aprotic_polar Accelerates Sₙ2 by desolvating nucleophile

Figure 1. Decision tree for solvent selection.

Application & Protocols

Reaction Type 1: Selective Ketone Reduction

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will not typically reduce the aromatic ring or open the cyclopropyl group under standard conditions.[13]

Causality of Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are the standard choice for NaBH₄ reductions.[13][14] The rationale is twofold:

  • Solubility: They readily dissolve both the ketone substrate and the NaBH₄ salt.

  • Proton Source: They serve as the proton source required to quench the intermediate borate-alkoxide complex, yielding the final alcohol product.[14] While NaBH₄ does react slowly with alcohols, this decomposition is manageable at low to ambient temperatures and is often factored in by using a slight excess of the reagent.[14]

Experimental Protocol: Ketone Reduction with NaBH₄ in Methanol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve Ketone (1 eq) in MeOH (10-20 mL/g) b Cool to 0 °C (Ice Bath) a->b c Add NaBH₄ (1.5 eq) portion-wise b->c d Stir at 0 °C for 30 min, then warm to RT c->d e Monitor by TLC d->e f Cool to 0 °C, quench with 1 M HCl e->f g Remove MeOH (Rotary Evaporator) f->g h Extract with EtOAc (3x) g->h i Dry (Na₂SO₄), Filter, Concentrate h->i j Purify (Chromatography) i->j

Figure 2. Workflow for ketone reduction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopropyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in methanol (approx. 15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 10 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench excess NaBH₄ and neutralize the solution.[14]

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol via column chromatography on silica gel.

Reaction Type 2: Reductive Amination

To illustrate a contrasting solvent requirement, consider a hypothetical reductive amination. This reaction involves forming an iminium ion, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent because it is milder than NaBH₃CN and selectively reduces the iminium ion in the presence of the ketone.[15]

Causality of Solvent Choice: STAB is sensitive to water and reactive towards protic solvents like methanol.[16] Therefore, the reaction must be conducted in an anhydrous aprotic solvent .[17]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are the most common solvents. They are non-reactive, effectively solubilize the reactants, and are compatible with the mild acidity often used to promote imine formation.[16][18]

  • Tetrahydrofuran (THF): Another excellent aprotic choice, though typically requires more rigorous drying.[17]

Experimental Protocol: Reductive Amination with STAB in DCE

  • Setup: To a solution of the ketone (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction & Monitoring: Stir at room temperature and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine, dry, and concentrate the organic layers. Purify the crude product by chromatography.[16]

Reaction Type 3: N-Quaternization of the Morpholine Moiety

The tertiary amine of the morpholine group can act as a nucleophile, reacting with an alkyl halide in an Sₙ2 reaction (the Menshutkin reaction) to form a quaternary ammonium salt.

Causality of Solvent Choice: This reaction is highly sensitive to solvent polarity.

  • Polar Aprotic Solvents (Acetonitrile, DMF, Acetone): These are the solvents of choice. They accelerate Sₙ2 reactions by strongly solvating the counter-ion of the nucleophile but poorly solvating the nucleophile itself.[12] This "desolvation" of the amine's lone pair increases its effective nucleophilicity and boosts the reaction rate.

  • Protic Solvents (Methanol, Water): These solvents are generally avoided. They can form strong hydrogen bonds with the lone pair of the morpholine nitrogen, creating a solvent cage that sterically hinders its approach to the electrophile and lowers its energy, thus increasing the activation energy of the reaction.[12]

Experimental Protocol: N-Quaternization with Methyl Iodide in Acetonitrile

  • Setup: Dissolve Cyclopropyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Add methyl iodide (1.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature. The quaternary ammonium salt product will often precipitate from the solution as it forms.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

Summary of Solvent Recommendations

The following table provides a comparative summary of solvent choices for potential reactions.

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
Ketone Reduction (NaBH₄) Polar ProticMethanol, EthanolExcellent solubility for reactants; solvent acts as a proton source for workup.[13][14]
Reductive Amination (STAB) Anhydrous Polar AproticDCE, DCM, THFReagent is moisture-sensitive and reacts with protic solvents.[16][17]
Nucleophilic Addition (Grignard) Anhydrous Aprotic EtherDiethyl Ether, THFRequired to stabilize the organometallic reagent and prevent protonation.
Acid-Catalyzed Ring Opening Specialized Polar ProticHexafluoroisopropanol (HFIP)Highly polar to support ionic intermediates but very low nucleophilicity to avoid side reactions.[19]
Nucleophilic Ring Opening Polar AproticDMF, DMSOEnhances the reactivity of anionic nucleophiles by minimizing solvation.
N-Quaternization (Sₙ2) Polar AproticAcetonitrile, DMFAccelerates Sₙ2 rate by solvating the counter-ion while leaving the amine nucleophile highly reactive.[12]

Conclusion

For multifunctional molecules like Cyclopropyl 3-(morpholinomethyl)phenyl ketone, a solvent is not merely a medium but a critical reagent that directs reactivity. Protic solvents are ideal for transformations like borohydride reductions, where they participate in the reaction mechanism. Conversely, anhydrous aprotic solvents are essential for moisture-sensitive reagents such as STAB in reductive aminations. Polar aprotic solvents are superior for promoting Sₙ2 reactions at the morpholine nitrogen. By understanding the underlying principles of solvation and its influence on reaction intermediates and transition states, researchers can strategically select the optimal solvent to achieve high yields and selectivities, thereby streamlining synthetic routes in drug discovery and development.

References

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Online] Available at: [Link]

  • Al-Garni, T. S., et al. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. International Journal of Chemical, Environmental & Biological Sciences.
  • Taylor & Francis Online. (2006). REACTION OF CYCLOPROPYLBENZENE AND CYCLOPROPYL PHENYL KETONE WITH SULFUR TRIOXIDE. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online] Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Online] Available at: [Link]

  • ACS Publications. (2006). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society. [Online] Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Online] Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. Organic Letters. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a.... [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mannich reactions in high-boiling solvents. Journal of the Chemical Society C. [Online] Available at: [Link]

  • Thieme. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

  • European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on Mannich reaction. [Online] Available at: [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Online] Available at: [Link]

  • European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Online] Available at: [Link]

  • ResearchGate. (2023). (PDF) European Journal of Chemistry Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Online] Available at: [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Online] Available at: [Link]

  • CK-12 Foundation. (n.d.). What are nucleophilic addition reactions in the context of aldehydes and ketones?. [Online] Available at: [Link]

  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. [Online] Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. [Online] Available at: [Link]

  • ResearchGate. (2014). Can someone advise on ketone reduction-williamson esterification?. [Online] Available at: [Link]

  • ResearchGate. (2025). Effect of solvent and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. [Online] Available at: [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. [Online] Available at: [Link]

  • ScienceMadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. [Online] Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Online] Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Online] Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl ketone. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Online] Available at: [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. [Online] Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl phenyl ketone (CAS 3481-02-5). [Online] Available at: [Link]

  • R Discovery. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. [Online] Available at: [Link]

  • PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. [Online] Available at: [Link]

  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Online] Available at: [Link]

Sources

Method

Application Note: Advanced Storage and Handling Protocols for Morpholine-Containing Ketones

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary Morpholine-containing ketones (MCKs) are highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

Morpholine-containing ketones (MCKs) are highly versatile pharmacophores ubiquitous in modern drug discovery. They serve as critical precursors and active pharmaceutical ingredients (APIs) in targeted therapies, including kinase inhibitors (e.g., gefitinib analogs) and antimicrobials (e.g., linezolid derivatives). However, the juxtaposition of a nucleophilic, basic morpholine ring with an electrophilic ketone carbonyl creates a chemically precarious system. This application note provides a mechanistic framework and field-proven protocols for the storage, handling, and quality control of MCKs to prevent degradation, ensuring absolute reproducibility in downstream biological and chemical assays.

Mechanistic Basis of Instability in MCKs

To design an effective storage protocol, one must first understand the causality of MCK degradation. The instability of these compounds is driven by the distinct physicochemical vulnerabilities of their functional groups:

  • Autocatalytic Enamine Condensation: Morpholine is widely utilized in organic synthesis specifically to generate enamines. When a secondary morpholine moiety and an enolizable ketone coexist within the same bulk powder or solution, they are highly susceptible to intermolecular condensation. This reaction releases water, which further accelerates base-catalyzed degradation.

  • N-Oxidation and Cleavage: The lone pair on the morpholine nitrogen is easily oxidized by atmospheric oxygen to form N-oxides. Furthermore, environmental and biological degradation pathways often involve cytochrome P450-mediated C-N bond cleavage, highlighting the inherent reactivity of the morpholine ring[1].

  • Hygroscopicity: Morpholine acts as a weak base (conjugate acid pKa ~8.3) and is notoriously hygroscopic[2]. Moisture ingress not only alters the effective molar mass (ruining stoichiometric calculations) but facilitates the aforementioned enamine condensation.

  • Photodegradation: Ketones are inherently prone to photochemical degradation, such as Norrish Type I and II cleavages. These poor storage characteristics are heavily accentuated by exposure to light and trace impurities[3].

  • Nitrosation Risk (Toxicity): In the presence of ambient nitrites or nitrogen oxides, the secondary amine of morpholine can form N-nitrosomorpholine (NMOR), a well-characterized and anticipated human carcinogen[4].

G MCK Morpholine-Containing Ketone (API / Intermediate) NOx N-Oxide Formation (O2 Exposure) MCK->NOx Oxidation Enamine Enamine Condensation (Moisture / Heat) MCK->Enamine Autocatalysis NMOR N-Nitrosomorpholine (Nitrosating Agents) MCK->NMOR Nitrosation Cleavage Norrish Cleavage (UV / Light) MCK->Cleavage Photolysis

Diagram 1: Primary degradation pathways of morpholine-containing ketones under suboptimal storage.

Quantitative Physicochemical Vulnerabilities

Summarizing the quantitative data and physical properties is essential for anticipating storage challenges.

Table 1: Physicochemical Properties & Storage Implications

Functional MoietyVulnerabilityMechanistic CauseRequired Preventive Measure
Morpholine Ring N-OxidationAtmospheric O₂ reacts with the nitrogen lone pair.Argon backfilling; hermetic sealing.
Morpholine Ring NitrosationReaction with ambient nitrites forms carcinogenic NMOR.Isolate from nitrosating agents/fumes.
Ketone Group PhotodegradationNorrish Type I/II cleavage upon UV exposure.Amber vials; strictly dark storage.
Ketone + Amine Enamine CondensationNucleophilic attack of secondary amine on the carbonyl.Strict moisture control; low temp (-20°C).
Bulk API HygroscopicityWater absorption leading to deliquescence.Desiccators; handling in a glovebox.

Standard Operating Procedures (SOPs)

Protocol A: Inert Aliquoting and Environmental Control

To prevent repeated freeze-thaw cycles and atmospheric exposure, MCKs must be aliquoted immediately upon reception.

Step-by-Step Methodology:

  • Preparation: Bake amber borosilicate glass vials at 120°C for 4 hours to eliminate surface-bound water molecules that can initiate enamine condensation. Transfer to a desiccator to cool.

  • Environmental Control: Transfer the bulk MCK into a strictly controlled glovebox purged with high-purity Argon (99.999%).

    • Causality: Why Argon instead of Nitrogen? Argon is denser than air (1.78 g/L vs 1.22 g/L) and effectively blankets the solid/liquid at the bottom of the vial. Nitrogen is easily displaced by ambient air during the capping process, leading to insidious N-oxidation[5].

  • Aliquoting: Weigh the MCK into the baked amber vials. Do not exceed 50 mg per vial to ensure single-use applications.

  • Sealing: Seal the vials with PTFE-lined screw caps. PTFE is required because morpholine vapors are corrosive to standard rubber or silicone septa[5]. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the sealed aliquots in a secondary desiccated container at -20°C.

Workflow Step1 1. Reception & Inspection Step2 2. Glovebox / Schlenk Line Step1->Step2 Step3 3. Argon Purging (3x) Step2->Step3 Step4 4. Amber Vial Aliquot Step3->Step4 Step5 5. Storage (-20°C / Desiccated) Step4->Step5

Diagram 2: Standard operating workflow for handling and aliquoting morpholine-containing ketones.

Protocol B: Quality Control (QC) via LC-MS and NMR

Routine monitoring is required to ensure the integrity of the stored pharmacophore.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the MCK aliquot in 1 mL of anhydrous LC-MS grade Acetonitrile (for LC-MS) or anhydrous CDCl₃ (for ¹H-NMR).

  • NMR Analysis: Run a standard ¹H-NMR spectrum. Monitor the morpholine ring protons adjacent to the nitrogen.

    • Causality: In a pristine sample, these protons typically resonate around 2.5–2.8 ppm. If N-oxidation has occurred, the strong electron-withdrawing nature of the oxygen will cause a distinct downfield shift of these protons to ~3.5–4.0 ppm.

  • LC-MS Analysis: Run a high-resolution mass spectrometry scan. Look specifically for M+16 peaks (indicative of N-oxidation) and M-18 peaks (indicative of enamine condensation and subsequent water loss).

Self-Validating System: A successful storage protocol is validated when the M+16 N-oxide peak in the LC-MS chromatogram remains below the 0.1% Area Under Curve (AUC) threshold after 6 months of storage. If the M-18 peak exceeds 0.5%, the desiccation system has failed (moisture ingress has catalyzed condensation) and the desiccants must be immediately replaced.

Safety and Toxicology Guidelines

Handling morpholine derivatives requires rigorous safety protocols due to their dual hazard profile:

  • Corrosivity and Irritation: Morpholine is a severe eye and skin irritant. It must be handled in a Class II fume hood with nitrile gloves (double-gloving recommended) and splash goggles[2].

  • Carcinogenic Byproducts: Never store MCKs in the same cabinet as nitrites, nitrates, or strong oxidizers. The secondary amine functionality leads inevitably to nitrosation, forming N-nitrosomorpholine (NMOR)[1]. NMOR is a highly regulated, well-characterized potential human carcinogen[4].

References

  • "What is Morpholine: A Simple Guide". NIIR Project Consultancy Services. [Link]

  • "Morpholine Degradation Pathway". EAWAG Biocatalysis/Biodegradation Database.[Link]

  • "DIETHYLENE OXIMIDE (MORPHOLINE)". Ataman Kimya.[Link]

  • "Method for purification of ketones".
  • "Morpholine | C4H9NO | CID 8083". PubChem - National Institutes of Health (NIH).[Link]

  • "Morpholine - Processing". USDA Agricultural Marketing Service.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Welcome to the technical support center for the synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this synthesis and improve your reaction yields.

Introduction: Synthetic Strategies

The synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone can be approached through several synthetic routes. The most common strategies involve either a Friedel-Crafts acylation or a Grignard reaction. The choice of pathway often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route 1: Friedel-Crafts Acylation. This classic method involves the reaction of an activated aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. In this case, 1-(morpholinomethyl)benzene would be reacted with cyclopropanecarbonyl chloride.

  • Route 2: Grignard Reaction. This approach utilizes an organometallic reagent, specifically a Grignard reagent, to form a new carbon-carbon bond. For this synthesis, one could react 3-(morpholinomethyl)benzonitrile with cyclopropylmagnesium bromide or, alternatively, 3-(morpholinomethyl)phenylmagnesium bromide with cyclopropanecarbonitrile.

Below, we will explore the potential pitfalls and optimization strategies for both of these synthetic pathways.

Troubleshooting Guide & FAQs

Section 1: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. However, the presence of the morpholinomethyl group on the phenyl ring introduces specific challenges that must be addressed to achieve a high yield.

Friedel-Crafts Acylation Troubleshooting start Low or No Yield q1 Is the morpholino nitrogen complexing with the Lewis acid? start->q1 s1 Protect the morpholino nitrogen or use a milder Lewis acid. q1->s1 Yes q2 Are the reaction conditions anhydrous? q1->q2 No s2 Thoroughly dry all glassware, solvents, and reagents. q2->s2 No q3 Is the stoichiometry of the Lewis acid sufficient? q2->q3 Yes s3 Use at least a stoichiometric amount of Lewis acid. q3->s3 No Grignard Reaction Troubleshooting start Low or No Yield q1 Is the Grignard reagent forming successfully? start->q1 s1 Ensure anhydrous conditions and activate magnesium if necessary. q1->s1 No q2 Is the nitrile reacting with the Grignard reagent? q1->q2 Yes s2 Consider using a Lewis acid co-catalyst or increasing the reaction temperature. q2->s2 No q3 Is the imine intermediate being properly hydrolyzed? q2->q3 Yes s3 Ensure acidic workup conditions are sufficient to hydrolyze the imine to the ketone. q3->s3 No

Caption: Troubleshooting the Grignard Reaction.

Q4: I am having trouble forming the Grignard reagent. What are some common issues?

A4: The formation of a Grignard reagent is highly sensitive to the reaction conditions. The presence of water or other protic impurities will quench the Grignard reagent as it forms.

Solutions:

  • Strict Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be rigorously dried.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which can inhibit the reaction. Activating the magnesium by crushing it in a dry mortar and pestle or by adding a small crystal of iodine can help initiate the reaction.

  • Initiation: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction.

Q5: The Grignard reaction with the nitrile is sluggish or incomplete. How can I improve the conversion?

A5: While Grignard reagents do react with nitriles, the reaction can sometimes be slow.

Solutions:

  • Temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as magnesium bromide (MgBr₂), can sometimes enhance the reactivity of the nitrile towards the Grignard reagent.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC to determine when the starting material has been consumed.

Q6: After the workup, I am isolating the imine instead of the desired ketone. What went wrong?

A6: The initial product of the reaction between a Grignard reagent and a nitrile is a magnesium imine salt. This intermediate must be hydrolyzed under acidic conditions to yield the ketone.

Solution:

  • Acidic Workup: The reaction mixture should be quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl). The acid protonates the imine, which is then hydrolyzed to the ketone. Ensure that the pH of the aqueous layer is acidic during the workup.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone via Grignard Reaction

This protocol outlines the synthesis starting from 3-bromobenzyl alcohol, which is first converted to 4-(3-bromobenzyl)morpholine. This intermediate is then used to form a Grignard reagent, which reacts with cyclopropanecarbonitrile.

Step 1: Synthesis of 4-(3-bromobenzyl)morpholine

  • To a solution of 3-bromobenzyl bromide in an appropriate solvent (e.g., dichloromethane), add morpholine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3-bromobenzyl)morpholine.

Step 2: Formation of the Grignard Reagent and Reaction with Cyclopropanecarbonitrile

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Add a solution of 4-(3-bromobenzyl)morpholine in anhydrous ether or THF dropwise to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle warming or the addition of an iodine crystal may be necessary.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Slowly add a solution of cyclopropanecarbonitrile (1.0 equivalent) in anhydrous ether or THF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent formation and stability.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Workup Saturated aq. NH₄ClProvides a mildly acidic quench to hydrolyze the imine intermediate.

References

  • BenchChem. (2025). *How to optimize
Optimization

Technical Support Center: Purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Welcome to the technical support guide for the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable pharmaceutical intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone, providing concise and actionable answers.

Q1: What are the most common impurities I should expect when synthesizing Cyclopropyl 3-(morpholinomethyl)phenyl ketone?

A1: The impurity profile can vary based on the synthetic route. However, common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. Given the structure, which contains a basic morpholine group and a ketone, potential byproducts could arise from over-alkylation, side reactions involving the ketone, or incomplete reaction of precursors. It is crucial to characterize your crude material thoroughly using techniques like HPLC, LC-MS, and NMR to identify specific impurities before selecting a purification strategy.[1][2]

Q2: My crude product is an oil and won't crystallize. What are my options?

A2: It is not uncommon for aminoketones like this to present as oils, especially if minor impurities are present that inhibit crystallization.[3] If direct crystallization fails, consider the following:

  • Acid-Base Extraction: This is a highly effective method for purifying compounds with basic functional groups like the morpholine moiety.[4][5] By treating an organic solution of your crude product with an aqueous acid, the basic amine is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.[4][6]

  • Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography is a viable, albeit more resource-intensive, option. Due to the basic nature of the morpholine group, silica gel chromatography can sometimes lead to streaking and poor separation. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or using a different stationary phase such as basic alumina.[7]

  • Salt Formation and Recrystallization: You can attempt to form a salt of your compound by treating it with an appropriate acid (e.g., HCl, HBr, or an organic acid).[7] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The pure free base can then be regenerated if needed.

Q3: I'm seeing significant product loss during my purification. What are the likely causes?

A3: Product loss can occur at several stages. During acid-base extractions, incomplete extraction or the formation of emulsions can lead to loss. Ensure vigorous mixing and allow adequate time for phase separation. If emulsions form, adding brine can help to break them. In chromatography, irreversible adsorption onto the stationary phase can be an issue, especially with silica gel.[7] Using a modified mobile phase or an alternative stationary phase can help.[7] Also, consider the stability of your compound; prolonged exposure to strong acids or bases, or high temperatures during solvent evaporation, could lead to degradation.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] You will need to perform solubility tests with a small amount of your material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, and mixtures with water or hexanes). A good starting point is to find a solvent that dissolves your compound when heated but allows for the formation of crystals upon cooling. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[8]

Q5: What are the critical considerations when scaling up the purification process?

A5: Scaling up purification presents several challenges that are not always apparent at the lab scale.[9] Key considerations include:

  • Heat and Mass Transfer: In large-scale crystallizations, cooling rates are slower, which can affect crystal size and purity.[10][11] Similarly, mixing efficiency in large vessels is different and can impact the effectiveness of extractions.

  • Equipment Differences: The surface-area-to-volume ratio decreases significantly in larger reactors, which can affect heat transfer.[11] Filtration and drying times will also be longer.

  • Process Safety: Exothermic or off-gassing events that are manageable on a small scale can become hazardous at a larger scale. A thorough safety assessment is crucial.[9]

  • Solvent Handling: The large volumes of solvents required for industrial-scale purification necessitate careful planning for storage, transfer, and recovery.[11]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

Troubleshooting Poor Purity after Acid-Base Extraction
Symptom Potential Cause(s) Recommended Solution(s)
Neutral impurities still present in the final product. 1. Incomplete phase separation. 2. Insufficient washing of the organic layer. 3. The impurity has some basicity.1. Allow more time for layers to separate. The use of a centrifuge can aid separation if emulsions are persistent. 2. Perform multiple extractions with the aqueous acid. 3. Consider a multi-step purification, such as combining acid-base extraction with chromatography.
Acidic impurities are present in the final product. 1. The compound itself may have some acidic properties, though unlikely. 2. Incomplete neutralization during the final basification step.1. This is less common for this molecule. Confirm the identity of the impurity. 2. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction.
Low recovery of the product. 1. The protonated salt has some solubility in the organic solvent. 2. The free base has some solubility in the aqueous layer. 3. Emulsion formation.1. Back-wash the organic layer with a small amount of fresh aqueous acid. 2. Back-extract the aqueous layer with fresh organic solvent after basification. 3. Add a small amount of brine to the separatory funnel to help break the emulsion.
Troubleshooting Column Chromatography Issues
Symptom Potential Cause(s) Recommended Solution(s)
Product streaks down the column, leading to poor separation. The basic morpholine group is interacting strongly with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica. 2. Use a less acidic stationary phase like alumina (basic or neutral). 3. Consider reverse-phase chromatography if the compound and impurities have different polarities.[7]
Product does not elute from the column. The product is irreversibly adsorbed onto the stationary phase.1. This is an extreme case of the streaking issue. Try flushing the column with a more polar solvent system containing a basic additive. 2. In the future, use a less interactive stationary phase.
Co-elution of impurities with the product. The polarity of the product and the impurity are too similar for the chosen solvent system.1. Optimize the mobile phase. Try a different solvent system or a shallower gradient. 2. If available, use a higher-resolution column.

Section 3: Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This protocol is a robust first-line approach for purifying Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

Materials:

  • Crude Cyclopropyl 3-(morpholinomethyl)phenyl ketone

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in DCM or EtOAc (approximately 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. The protonated product is now in the aqueous phase.

  • Organic Layer Wash: To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M NaOH with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base back into an organic solvent by adding a fresh portion of DCM or EtOAc. Shake vigorously and allow the layers to separate.

  • Repeat Back-Extraction: Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) is_pure_solid Is the product pure? recrystallize->is_pure_solid end_solid Purified Solid Product is_pure_solid->end_solid Yes is_pure_solid->acid_base No is_pure_oil Is the product pure? acid_base->is_pure_oil end_oil Purified Oily Product is_pure_oil->end_oil Yes chromatography Column Chromatography is_pure_oil->chromatography No is_pure_chrom Is the product pure? chromatography->is_pure_chrom end_chrom Purified Product is_pure_chrom->end_chrom Yes re_evaluate Re-evaluate Impurity Profile & Consider Alternative Methods is_pure_chrom->re_evaluate No

Caption: Decision tree for selecting a purification strategy.

Section 4: Purity Assessment

Accurate determination of purity is essential. The following table compares common analytical techniques for assessing the purity of Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

Analytical Technique Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Widely available, robust, good for routine analysis.[1]Requires a chromophore, may not detect all impurities if they don't absorb UV light.
LC-MS Separation by HPLC coupled with mass detection.Provides molecular weight information, highly sensitive and specific.[1]More complex instrumentation, quantification can be more challenging.
qNMR (Quantitative NMR) Integration of NMR signals relative to an internal standard.A primary method that does not require a reference standard of the analyte, highly accurate.[1][2]Requires a high-field NMR spectrometer, may be less sensitive to minor impurities.
GC-MS Separation of volatile compounds followed by mass detection.Excellent for identifying residual solvents and volatile impurities.[2]The compound may not be sufficiently volatile or could decompose at high temperatures.
General HPLC Method for Purity Analysis
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the phenyl ketone chromophore (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Note: This is a general method and should be optimized for your specific impurity profile.

References

  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process.
  • Senieer. (2022, May 25). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
  • Benchchem. (n.d.). A Researcher's Guide to Validating Cyclopropyl-Containing Products: A Comparative Analysis of Analytical Methods.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?.
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • Google Patents. (n.d.). DE1293761B - Process for the preparation of aminoketones.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). Assessing the Purity of Cyclopropyl Methyl Ketone: A Comparative Guide to Analytical Techniques.
  • Sigma-Aldrich. (n.d.). Cyclopropyl 2-(morpholinomethyl)phenyl ketone.
  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropyl Ring Opening During Ketone Synthesis

Welcome to the Technical Support Center. The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug development due to its ability to enhance metabolic stability and modulate conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug development due to its ability to enhance metabolic stability and modulate conformational rigidity. However, the inherent ring strain of the cyclopropane ring (~27.5 kcal/mol) makes it highly susceptible to unwanted ring-cleavage during synthetic transformations.

This guide provides causal explanations, diagnostic workflows, and validated protocols to help researchers prevent cyclopropyl ring opening under acidic, basic, nucleophilic, and reductive conditions during ketone synthesis.

Diagnostic Workflow: Identifying the Mechanism of Ring Cleavage

Before adjusting your protocol, you must identify the chemical environment driving the ring-opening side reaction. Use the diagnostic flowchart below to trace the causality of your specific failure mode.

G Start Issue: Cyclopropyl Ring Opening Cond Identify Reaction Conditions Start->Cond Acid Acidic / Lewis Acid (e.g., Friedel-Crafts) Cond->Acid Nuc Nucleophilic / Grignard (e.g., Acyl Chloride) Cond->Nuc Base Basic / Ylide (e.g., Corey-Chaykovsky) Cond->Base SolAcid Switch to milder Lewis acids (e.g., ZnCl2) or buffers Acid->SolAcid SolNuc Use Weinreb Amide intermediate to prevent over-addition Nuc->SolNuc SolBase Use Sulfoxonium Ylide (DMSOM) for 1,4-addition Base->SolBase

Caption: Troubleshooting workflow for diagnosing and resolving cyclopropyl ring opening.

Frequently Asked Questions (FAQs)

Q1: Why does my cyclopropyl ring open when reacting a cyclopropyl Grignard reagent with an acyl chloride, but remains intact when using a Weinreb amide? A1: The causality lies in the stability of the tetrahedral intermediate. When using highly reactive acyl chlorides, the initial ketone product is more electrophilic than the starting material. This leads to the over-addition of the Grignard reagent, forming a tertiary alcohol. Furthermore, the exothermic nature of the reaction and the presence of magnesium salts act as Lewis acids, promoting an SN​1 -type ring opening of the cyclopropane via a carbocation intermediate.

Conversely, the Weinreb amide (N-methoxy-N-methylamide) forms a highly stable, five-membered metal-chelated intermediate with the Grignard reagent 1. This chelation prevents the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid. Because the ketone is not released in the presence of the active nucleophile, over-addition and subsequent single-electron transfer (SET) ring-opening mechanisms are entirely suppressed 2.

Q2: I am synthesizing an aryl cyclopropyl ketone via Friedel-Crafts acylation using AlCl3​ , but I observe significant formation of linear aliphatic byproducts. What is the mechanism of this failure? A2: Strong, non-nucleophilic Lewis acids like AlCl3​ significantly lower the activation energy for ring cleavage. The coordination of AlCl3​ to the carbonyl oxygen generates a highly electrophilic acylium ion. The inherent ring strain drives a rearrangement where the proximal C-C bond cleaves to stabilize the adjacent positive charge, forming a homoallylic carbocation. This intermediate is subsequently trapped by chloride ions or solvent molecules, yielding linear or branched halogenated byproducts 3. Solution: Switch to milder Lewis acids (e.g., ZnCl2​ , SnCl4​ ) or utilize alternative cross-coupling strategies.

Q3: During a Corey-Chaykovsky reaction with an α,β -unsaturated ketone to form a bis-cyclopropyl ketone, I am getting an epoxide instead. Why? A3: The selectivity of the Corey-Chaykovsky reaction depends entirely on the electronic nature of the sulfur ylide. If you are using dimethylsulfonium methylide (DMSM), it acts as a "hard" nucleophile and preferentially attacks the carbonyl carbon directly (1,2-addition), yielding an epoxide. To achieve the desired cyclopropanation (1,4-conjugate addition), you must use a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM), which is a "softer" nucleophile that preferentially attacks the β -carbon 4.

Quantitative Data: Method Comparison & Ring Retention

The following table summarizes the quantitative success rates of various ketone synthesis methods concerning cyclopropyl ring integrity.

Synthesis MethodKey ReagentsCyclopropyl Retention RatePrimary Ring-Opening Risk FactorRecommended Mitigation
Weinreb Amide Route R-MgX + Weinreb Amide>95% None (Stable chelate intermediate)Maintain low temp (-78 °C to 0 °C)
Corey-Chaykovsky (Soft) DMSOM (Sulfoxonium)>85% Base-catalyzed degradationStrict temperature control
Simmons-Smith Et2​Zn , CH2​I2​ 70-80% Alkyl transfer side reactionsRun at low temp (-40 °C)
Grignard Addition (Direct) R-MgX + Acyl Chloride<40% Over-addition, Lewis acid cleavageConvert to Weinreb amide first
Friedel-Crafts Acylation AlCl3​
  • Ar-H + R-COCl
10-30% Carbocation formation ( SN​1 -like)Use milder Lewis acids ( ZnCl2​ )
Corey-Chaykovsky (Hard) DMSM (Sulfonium Ylide)0% (Forms Epoxide)1,2-addition preferenceSwitch to DMSOM (Sulfoxonium)

Experimental Protocols

Self-Validating Protocol: Synthesis of Aryl Cyclopropyl Ketones via Weinreb Amide

This protocol outlines the synthesis of an aryl cyclopropyl ketone using the Weinreb amide intermediate. This method functions as a self-validating system: the successful isolation of the stable intermediate confirms that the chelation mechanism is active, thereby guaranteeing the protection of the cyclopropyl ring from nucleophilic ring-opening during the subsequent Grignard addition.

Phase 1: Preparation of the Cyclopropyl Weinreb Amide

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture for 10 minutes at 0 °C.

  • Add a peptide coupling reagent such as EDC·HCl (1.2 equiv) or HATU (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography to isolate the stable cyclopropyl Weinreb amide.

Phase 2: Grignard Addition & Controlled Quench

  • Dissolve the purified cyclopropyl Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) under a strict nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise via syringe.

    • Causality Checkpoint: The N-methoxy group chelates the magnesium ion, forming a stable 5-membered tetrahedral intermediate. This physically blocks further nucleophilic attack and prevents the premature release of the ketone, neutralizing the risk of ring-opening.

  • Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the Weinreb amide via TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of cold 1M HCl or saturated aqueous NH4​Cl .

    • Causality Checkpoint: The acidic quench breaks the magnesium chelate, releasing the final aryl cyclopropyl ketone only after the active Grignard reagent has been neutralized.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify by silica gel chromatography to yield the intact aryl cyclopropyl ketone.

References

  • BenchChem. "Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones." BenchChem.
  • Organic Syntheses. "Organic Syntheses Procedure." OrgSyn.
  • BenchChem. "Stability of Heptyl-cyclopropane Under Acidic Conditions." BenchChem.
  • BenchChem. "Troubleshooting low yields in the synthesis of cyclopropyl ketones." BenchChem.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Welcome to the technical support guide for the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the recrystallization of this compound. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Molecule - The "Why" Behind the Challenge

Q1: What are the key structural features of Cyclopropyl 3-(morpholinomethyl)phenyl ketone that influence solvent selection?

A: The primary challenge in purifying Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-36-4) via recrystallization stems from its amphiphilic nature.[1] Its structure contains distinct regions of varying polarity:

  • Non-Polar Regions: The phenyl ring and the cyclopropyl group are hydrophobic and favor non-polar solvents.

  • Polar Regions: The ketone carbonyl group (C=O) is a polar hydrogen bond acceptor. The morpholine ring contains both an ether linkage and a tertiary amine, making it a highly polar, hydrophilic functional group capable of hydrogen bonding.

This combination of polar and non-polar characteristics means the molecule does not fit neatly into the "like dissolves like" paradigm.[2] Consequently, finding a single solvent that provides the ideal solubility differential—high solubility when hot and low solubility when cold—can be difficult, often necessitating the use of a mixed-solvent system.[3][4]

Section 2: FAQ - Solvent System Selection

Q2: What is the fundamental principle for selecting a recrystallization solvent?

A: The ideal recrystallization solvent is one in which the compound of interest is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[5][6][7] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[5] The solvent must also be chemically inert towards the compound.[6]

Q3: How should I perform an initial solvent screen to identify potential candidates?

A: A systematic, small-scale solvent screen is the most effective starting point. This empirical process allows you to quickly test a range of solvents to find a suitable candidate or a promising pair for a mixed-solvent system.[2][3]

Experimental Protocol: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Cyclopropyl 3-(morpholinomethyl)phenyl ketone into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) and stir or vortex vigorously. Observe the solubility.

    • If it dissolves completely: The solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a mixed-solvent system.

    • If it is partially soluble or insoluble: Proceed to the next step. This is a promising candidate.[5]

  • Hot Solvent Test: Heat the test tubes that did not fully dissolve in a water or sand bath. Add more of the same solvent in small portions until the solid just dissolves.[4]

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

  • Observation: A suitable solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good quantity of crystalline precipitate upon cooling.[7]

Below is a workflow diagram illustrating this screening process.

start Start: Add ~20mg Crude Compound to Test Tube add_solvent Add 0.5 mL Solvent at Room Temp & Vortex start->add_solvent check_sol Is Compound Soluble? add_solvent->check_sol soluble Result: Soluble (Potential 'Good' Solvent for Mixed-Solvent System) check_sol->soluble Yes insoluble Result: Insoluble/Slightly Soluble (Proceed to Heating) check_sol->insoluble No heat Heat Mixture to Solvent's Boiling Point insoluble->heat check_sol_hot Is Compound Soluble? heat->check_sol_hot insoluble_hot Result: Insoluble (Unsuitable Solvent) check_sol_hot->insoluble_hot No soluble_hot Result: Soluble (Proceed to Cooling) check_sol_hot->soluble_hot Yes cool Cool Slowly to RT, then Ice Bath soluble_hot->cool check_xtal Do Crystals Form? cool->check_xtal good_solvent Result: IDEAL SOLVENT (High Yield of Crystals) check_xtal->good_solvent Yes no_xtal Result: No/Poor Crystallization (Consider as 'Good' Solvent for Mixed-Solvent System) check_xtal->no_xtal No

Caption: Workflow for single-solvent screening.

Q4: Which solvents should I include in my initial screen?

A: Based on the mixed polarity of the target molecule, a range of solvents should be tested. Below is a table of suggested solvents, categorized by their properties.

Solvent Class Solvent Boiling Point (°C) Polarity Comments
Alcohols Isopropanol (IPA)82Polar ProticOften a good starting point for compounds with H-bond acceptors.
Ethanol78Polar ProticSimilar to IPA, slightly more polar.
Esters Ethyl Acetate (EtOAc)77Polar AproticGood for moderately polar compounds.
Ketones Acetone56Polar AproticHigh solvency power, but low boiling point can be tricky.
Ethers 2-Methyl-THF80Polar AproticA good, less volatile alternative to THF.
Aromatics Toluene111Non-PolarMay dissolve the non-polar parts well; potential "good" solvent.
Alkanes Heptane / Hexane98 / 69Non-PolarLikely to be poor solvents; excellent candidates for an "anti-solvent".
Other Acetonitrile (ACN)82Polar AproticCan be a good choice for moderately polar molecules.

Q5: What if no single solvent works? How do I develop a mixed-solvent system?

A: A mixed-solvent recrystallization is an excellent alternative when a single solvent is not suitable.[3] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4]

Experimental Protocol: Developing a Mixed-Solvent System
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Toluene or IPA).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly. The decrease in temperature will dramatically lower the compound's solubility in the mixed-solvent system, promoting crystallization.

Section 3: Troubleshooting Guide

Issue 1: Oiling Out

Q6: My compound separated as a liquid oil instead of solid crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This can be caused by a very high concentration of impurities depressing the melting point or if the boiling point of the solvent is significantly higher than the compound's melting point. The related compound, Cyclopropyl 2-(morpholinomethyl)phenyl ketone, is described as a "golden oil," suggesting the target compound may be a low-melting solid or an oil at room temperature, making this a common issue.[9]

Troubleshooting Steps for Oiling Out:
  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount (10-20% more) of the "good" solvent to lower the saturation point.[8]

  • Cool Slowly: Slow cooling is critical. Allow the flask to cool on the benchtop, insulated by a few paper towels, before moving to an ice bath. Rapid cooling encourages oiling.[10]

  • Lower the Solution Polarity: If using a mixed-solvent system, try adding slightly more of the less polar solvent (the anti-solvent) before cooling.

  • Change Solvents: If the problem persists, choose a solvent or solvent system with a lower boiling point.

start Problem: Compound 'Oiled Out' During Cooling reheat 1. Re-heat Solution to Dissolve Oil start->reheat add_solvent 2. Add More 'Good' Solvent (e.g., 10-20% volume increase) reheat->add_solvent cool 3. Cool VERY Slowly (Insulate Flask) add_solvent->cool check_result Did Crystals Form? cool->check_result success Success! Collect Crystals check_result->success Yes failure Still Oiling Out check_result->failure No reconsider Re-evaluate Solvent System: - Try a lower boiling point solvent - Increase initial solvent volume failure->reconsider

Caption: Decision tree for troubleshooting "oiling out".

Issue 2: No Crystal Formation

Q7: The solution is clear and has cooled, but no crystals have appeared. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility limit.[10] Crystal growth requires a nucleation event to begin.

Intervention Sequence:
  • Induce Nucleation by Scratching: Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[10]

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

  • Reduce Solvent Volume: If the above steps fail, it is highly likely that too much solvent was used.[10] Gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process.

Issue 3: Low Yield

Q8: I obtained pure crystals, but my recovery is very low (<50%). How can I improve it?

A: The most common cause of low yield is using an excessive amount of solvent during the dissolution step.[8] Even in the cold, some product will remain dissolved in the "mother liquor."

Optimization Strategies:
  • Minimize Hot Solvent: During the dissolution step, be patient and add the hot solvent portion-wise, allowing time for the solid to dissolve before adding more. The goal is to create a saturated solution at the boiling point.

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Second Crop Recovery: After filtering the first crop of crystals, you can reduce the volume of the filtrate (mother liquor) by boiling and cool it again to obtain a "second crop." Note that this crop may be less pure than the first.

  • Wash Sparingly: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[4]

Issue 4: Product Purity is Insufficient

Q9: After recrystallization, my product's purity (by NMR or LC-MS) has not improved significantly. What went wrong?

A: This indicates that the chosen purification strategy was not effective for the impurities present.

Potential Causes and Solutions:
  • Rapid Crystallization: If crystals form too quickly ("crash out"), impurities can become trapped within the crystal lattice.[8] To resolve this, repeat the recrystallization but use slightly more hot solvent than the minimum required and ensure the cooling process is very slow.[8]

  • Poor Solvent Choice: The impurities may have very similar solubility properties to your target compound in the chosen solvent system. Re-screen for a different solvent or mixed-solvent system that may offer better discrimination between your product and the key impurities.

  • High Impurity Load: If the crude material is extremely impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before a final recrystallization to achieve high purity.

References
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Alberta. Retrieved from [Link]

  • Eby, J. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Cyclopropyl phenyl ketone | C10H10O | CID 77029. (n.d.). PubChem. Retrieved from [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). LinkedIn. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Knoevenagel condensations of ketones with malononitrile catalyzed by methanesulfonic acid/morpholine system. (2025, August 6). ResearchGate. Retrieved from [Link]

  • CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile. (n.d.). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Ahad, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. IntechOpen. Retrieved from [Link]

  • Conti, P., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Addition of organocerium reagents to morpholine amides: synthesis of important pheromone components of Achaea janata. (2002, December 13). PubMed. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Cyclopropyl Ketone Stability Under Acidic Conditions

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter the cyclopropyl ketone motif—a highly valuable, yet notoriously sensitive structural element.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter the cyclopropyl ketone motif—a highly valuable, yet notoriously sensitive structural element. The inherent ring strain of the cyclopropane ring (~27.5 kcal/mol) coupled with the electron-withdrawing nature of the carbonyl group makes these substrates highly susceptible to unintended degradation under acidic conditions.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and field-proven protocols to help you preserve the cyclopropyl moiety during complex synthetic sequences.

Mechanistic Insights: The Causality of Degradation

To prevent the degradation of cyclopropyl ketones, one must first understand the thermodynamic and kinetic drivers of the cleavage. The process is fundamentally driven by protonation. When the carbonyl oxygen is exposed to a Brønsted or Lewis acid, it becomes protonated or strongly coordinated[1].

This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, drastically enhancing the electrophilicity of the adjacent cyclopropane ring. Depending on the electronic properties of the substituents, the ring undergoes cleavage via two primary pathways:

  • Carbocationic (SN1-like) Pathway: The C–C bond cleaves to form a stabilized carbocation. This is especially prevalent in aryl cyclopropyl ketones, where the benzylic position stabilizes the developing positive charge[1].

  • Concerted (SN2-like) Pathway: A nucleophile directly attacks the activated cyclopropane ring, leading to a concerted ring-opening[1].

Pathway A Cyclopropyl Ketone B Protonated Ketone (Activated LUMO) A->B + H+ (Strong Acid) C Carbocation Intermediate B->C Ring Strain Release (C-C Bond Cleavage) D Ring-Opened Product C->D + Nucleophile

Caption: Acid-catalyzed ring-opening mechanism of cyclopropyl ketones.

Troubleshooting FAQs

Q1: My cyclopropyl ketone undergoes complete ring-opening during a standard acid-catalyzed deprotection step elsewhere on the molecule. How can I prevent this? A1: Strong Brønsted acids (like TFA or HCl) will readily protonate the ketone and trigger strain-release cleavage[2]. To prevent this, you must switch to milder acidic conditions or buffer the reaction mixture[2]. If the deprotection strictly requires harsh acids, you must redesign the sequence to temporarily mask the cyclopropyl ketone (see Protocol 1).

Q2: I need to perform a reaction on the ketone itself (e.g., acetalization), but standard p -TsOH causes ring cleavage. What is the alternative? A2: The acidity of p -Toluenesulfonic acid ( p -TsOH, pKa ~ -2.8) is too high for sensitive cyclopropyl ketones. Substitute it with Pyridinium p -toluenesulfonate (PPTS, pKa ~ 5.2). PPTS provides sufficient proton activity to drive the formation of an acetal with ethylene glycol without crossing the activation energy threshold required for cyclopropane C–C bond cleavage[3].

Q3: Can I use Lewis acids instead of Brønsted acids to activate the ketone without destroying the ring? A3: Yes, but selectivity is critical. Hard, highly oxophilic Lewis acids (like TiCl₄ or AlCl₃) can still trigger ring-opening. Milder Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), can be used to catalyze reactions (like asymmetric additions) while keeping the ring intact, provided the temperature is strictly controlled[4].

DecisionTree Start Acidic Conditions Required? IsKetoneTarget Is the Ketone the Reaction Target? Start->IsKetoneTarget Yes MildAcid Use Mild Lewis Acid (e.g., Sc(OTf)3) IsKetoneTarget->MildAcid Yes (e.g., Aldol/Addition) HarshAcid Strong Acid Unavoidable? IsKetoneTarget->HarshAcid No (e.g., Deprotection elsewhere) Protect Protect Ketone as Acetal (Use PPTS, not p-TsOH) HarshAcid->Protect Ketone can be masked Redesign Redesign Synthetic Route HarshAcid->Redesign Ketone cannot be masked

Caption: Troubleshooting decision tree for handling cyclopropyl ketones in acidic environments.

Quantitative Data: Stability Matrix

The following table summarizes the stability of cyclopropyl ketones under various acidic conditions, allowing you to select the appropriate reagent for your workflow.

Condition TypeReagent / CatalystSolventObservation / Stability OutcomeReference
Strong Brønsted Acid Triflic Acid (TfOH)HFIPRapid Cleavage: Quantitative ring-opening via carbocationic intermediate.[5]
Standard Brønsted Acid p -TsOHToluenePoor Stability: Significant competitive ring-opening during acetalization.[3]
Mild Brønsted Acid PPTSTolueneHigh Stability: Ring remains intact; ideal for acetal protection.[3]
Mild Lewis Acid Sc(OTf)₃EtOAcHigh Stability: Ring intact; allows for controlled asymmetric additions.[4]

Experimental Protocols

Protocol 1: Mild Acetal Protection of Cyclopropyl Ketones (Preservation Strategy)

When harsh downstream acidic conditions are unavoidable, protecting the ketone as an acetal is a highly effective strategy[3]. This protocol utilizes PPTS to prevent the acid-catalyzed ring cleavage typically seen with p -TsOH.

Causality Check: PPTS is a mild acid catalyst. It provides just enough protons to activate the carbonyl for nucleophilic attack by ethylene glycol, but not enough to deeply polarize the C=O bond to the point of triggering cyclopropane fragmentation.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add ethylene glycol (5.0 equiv) and Pyridinium p -toluenesulfonate (PPTS) (0.1 equiv) to the solution. Do not substitute with p -TsOH.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the acetal.

  • Monitoring: Reflux for 4–8 hours, monitoring the consumption of the ketone via TLC or LC-MS.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (neutral alumina or base-washed silica is recommended to prevent on-column deprotection).

Protocol 2: Controlled Ring-Opening Hydroarylation (Functionalization Strategy)

If your goal is to intentionally open the cyclopropyl ketone to generate a highly functionalized linear scaffold, standard acids often lead to messy oligomerization. Using a highly fluorinated solvent system controls the carbocationic pathway[5].

Causality Check: Hexafluoroisopropanol (HFIP) is highly polar and strongly hydrogen-bonding, yet weakly nucleophilic. It stabilizes the transient carbocation formed after TfOH-catalyzed ring cleavage without trapping it, allowing an external nucleophile (like an arene) to attack cleanly[5].

Step-by-Step Methodology:

  • Setup: Use an oven-dried vial equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 equiv) and the arene nucleophile (e.g., 1,3,5-trimethoxybenzene, 1.2 equiv) in anhydrous HFIP (0.1 M).

  • Activation: Slowly add Trifluoromethanesulfonic acid (TfOH) (5 mol%) to the stirring solution at room temperature.

  • Reaction: Stir at room temperature for 1–3 hours. The reaction typically proceeds rapidly due to the stabilizing effect of HFIP on the cationic intermediate.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Workup: Extract the mixture with dichloromethane (DCM). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the ring-opened product via standard silica gel chromatography.

References

  • Title: Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex Source: PubMed (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Cyclopropyl 3-(morpholinomethyl)phenyl ketone in Bioassays

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of complex building blocks and drug intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of complex building blocks and drug intermediates. Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) presents a classic formulation challenge: it is an amphiphilic molecule dominated by lipophilic moieties (a cyclopropyl group and a phenyl ketone) but contains a basic morpholine ring.

This guide is designed to provide you with field-proven, self-validating protocols to prevent compound precipitation, ensure accurate dosing, and maintain the biological integrity of your assays.

Part 1: Causality & Frequently Asked Questions (FAQs)

Q1: Why does Cyclopropyl 3-(morpholinomethyl)phenyl ketone crash out when diluted from a DMSO stock into my physiological assay buffer? A: This is a kinetic precipitation event driven by "solvent shock." The compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO). However, when a highly concentrated stock (e.g., 10–30 mM) is rapidly introduced into an aqueous buffer at pH 7.4, the local concentration of water spikes before the compound can thermodynamically equilibrate. Furthermore, the conjugate acid of the morpholine ring has a pKa of ~8.3 to 8.5[1]. At pH 7.4, a significant fraction of the morpholine exists as an unprotonated free base, rendering the entire molecule predominantly hydrophobic and prone to aggregation.

Q2: Can I simply increase the final DMSO concentration in my assay to keep the compound soluble? A: No. While increasing DMSO might solve the chemical solubility issue, it compromises biological integrity. DMSO concentrations above 0.5% (v/v) can induce severe cytotoxicity, alter membrane permeability, and cause artificial immunomodulatory effects, such as the drastic reduction of reactive oxygen species (ROS) production in cellular assays[2]. Your assay must remain a self-validating system; if the solvent alters the baseline phenotype, the target-specific data is invalidated.

Part 2: Solubility Enhancement Workflows & Protocols

To safely solubilize this compound without disrupting your bioassay, we recommend three hierarchical strategies based on your assay's tolerance.

Strategy A: In Situ Salt Formation (Exploiting Morpholine Basicity)

Mechanism: Converting the neutral free base into a morpholinium hydrochloride salt drastically lowers the molecule's partition coefficient (LogP) and enhances its hydration energy. Self-Validation: The solution must remain optically clear upon centrifugation (15,000 × g for 30 min)[3].

  • Weigh the required mass of Cyclopropyl 3-(morpholinomethyl)phenyl ketone.

  • Suspend the powder in 90% of your final required volume of sterile water.

  • Dropwise, add 0.1 M HCl while monitoring the pH. The compound will begin to dissolve as the pH drops below 6.0 (ensuring >99% protonation of the morpholine nitrogen).

  • Once fully dissolved, carefully back-titrate with 0.1 M NaOH to your assay's minimum tolerable pH (ideally pH 6.5–6.8) to prevent re-precipitation.

  • Bring to the final volume with assay buffer.

Strategy B: Stepwise Co-Solvent Dilution

Mechanism: Utilizing a secondary co-solvent like Polyethylene Glycol (PEG 3350) acts as a thermodynamic stabilizer. PEG disrupts the rapid nucleation of the lipophilic cyclopropyl and phenyl groups that typically occurs during DMSO dilution[3].

  • Prepare a 10 mM primary stock of the compound in 100% anhydrous DMSO.

  • Prepare an intermediate dilution buffer containing 5% (w/v) PEG 3350 in your standard aqueous assay buffer.

  • Crucial Step: Do not perform a single large dilution. Perform a serial dilution by adding the DMSO stock dropwise into the intermediate PEG buffer under constant vortexing.

  • Gently warm the intermediate solution to 37°C for 10 minutes to ensure thermodynamic equilibrium.

  • Dilute this intermediate solution into your final cell culture media. Ensure the final DMSO concentration remains ≤0.5%[4].

Strategy C: HP-β-CD Inclusion Complexation

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenyl and cyclopropyl groups of the ketone are sequestered into the cavity via host-guest interactions, while the polar morpholine ring likely remains partially exposed to the aqueous environment, resulting in a highly soluble 1:1 molar inclusion complex[5].

  • Calculate a 1:1 to 1:2 molar ratio of Compound : HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small volume of 50% ethanol-water to form a thick paste[4].

  • Gradually add the Cyclopropyl 3-(morpholinomethyl)phenyl ketone powder to the paste.

  • Knead continuously for 45–60 minutes. The mechanical shear forces the hydrophobic domains into the cyclodextrin cavity.

  • Dry the resulting paste in a vacuum oven at 45°C until a constant weight is achieved.

  • Pulverize the dried complex. This powder can now be directly dissolved in standard aqueous buffers without the need for DMSO.

Part 3: Quantitative Data & Method Comparison

Summarizing the experimental parameters ensures you can select the correct methodology based on your specific bioassay constraints.

Solubilization StrategyPrimary MechanismMax Final DMSOBest Use CaseCytotoxicity Risk
A. Salt Formation Ionization of morpholine (pKa ~8.4)0%Biochemical assays tolerant to slightly acidic pH (< 6.8)Low (pH dependent)
B. Co-Solvent (PEG) Thermodynamic stabilization≤ 0.5%Cell-based assays requiring strict physiological pH (7.4)Moderate (Solvent dependent)
C. HP-β-CD Complex Host-guest hydrophobic shielding0%In vivo studies or highly sensitive primary cell bioassaysVery Low

Part 4: Workflow Visualization

Use the decision tree below to determine the optimal solubilization route for your specific experimental setup.

SolubilityWorkflow Start Compound Precipitation in Aqueous Bioassay CheckPH Can assay tolerate pH < 6.5? Start->CheckPH SaltForm Exploit Morpholine Basicity: Form HCl Salt CheckPH->SaltForm Yes CoSolvent Use Co-solvents (DMSO ≤ 0.5% + PEG) CheckPH->CoSolvent No Success Proceed to Bioassay (Include Vehicle Controls) SaltForm->Success Cyclodextrin HP-β-CD Complexation (1:1 Molar Ratio) CoSolvent->Cyclodextrin Still precipitates CoSolvent->Success Soluble Cyclodextrin->Success

Figure 1: Decision tree for resolving Cyclopropyl 3-(morpholinomethyl)phenyl ketone precipitation.

References

  • PubChem - NIH. "Morpholine | C4H9NO | CID 8083." National Center for Biotechnology Information.
  • Benchchem. "Technical Support Center: Improving the Aqueous Solubility of Caulophyllogenin for Bioassays.
  • MedCrave Online. "Solubility: a speed–breaker on the drug discovery highway.
  • PMC - NIH. "Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis.
  • Taylor & Francis. "Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Morpholinomethyl Phenyl Ketones: A Comparative Guide

Executive Summary Morpholinomethyl phenyl ketones (MMPKs) represent a critical structural scaffold in modern medicinal chemistry, frequently appearing in synthetic cathinones, targeted protein degraders, and CNS-active t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Morpholinomethyl phenyl ketones (MMPKs) represent a critical structural scaffold in modern medicinal chemistry, frequently appearing in synthetic cathinones, targeted protein degraders, and CNS-active therapeutics. Accurate structural elucidation and quantification of these compounds require a deep understanding of their gas-phase chemistry. This guide objectively compares the analytical performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization Mass Spectrometry (EI-MS) for MMPK analysis, detailing the mechanistic causality behind their characteristic fragmentation pathways and providing a self-validating experimental protocol.

Ionization Platform Comparison: ESI-MS/MS vs. EI-MS

The choice of ionization platform dictates the energy deposited into the MMPK molecule, fundamentally altering the observed mass spectra. While ESI-MS/MS is the gold standard for quantitative bioanalysis due to its soft ionization, EI-MS remains indispensable for forensic screening and untargeted structural elucidation.

Table 1: Comparative Performance of Mass Spectrometry Platforms for MMPKs

Analytical FeatureESI-MS/MS (LC-MS)EI-MS (GC-MS)
Ionization Energy Soft (Protonation, [M+H]⁺)Hard (70 eV Electron Impact, M⁺•)
Precursor Ion Highly abundant [M+H]⁺[1]Low abundance or absent M⁺•[2]
Base Peak Precursor or m/z 100 (CID dependent)m/z 100 (Morpholinomethyl cation)[2]
Primary Cleavage Heterolytic C-N or C-C (alpha) cleavageRadical-driven alpha-cleavage
Matrix Suitability Biological fluids (plasma, serum, urine)Volatile organic extracts
Self-Validation MRM Qualifier/Quantifier ratiosNIST Library spectral matching

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

To confidently identify MMPKs, an Application Scientist must understand why specific ions form. The fragmentation of morpholinomethyl phenyl ketones is driven by the thermodynamic stability of the resulting product ions and the gas-phase basicity of the precursor's functional groups.

The ESI-CID Pathway

In positive ESI mode, the tertiary nitrogen of the morpholine ring possesses the highest gas-phase basicity, making it the preferential site for protonation to form the [M+H]⁺ precursor ion[1]. Upon Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable cleavages:

  • m/z 100 (Morpholinomethyl Cation): The most diagnostic fragment for this class of compounds is m/z 100.076 ([C₅H₁₀NO]⁺). This ion is formed via alpha-cleavage adjacent to the morpholine nitrogen. Its high abundance is caused by the resonance stabilization provided by the nitrogen's lone pair, forming a stable iminium ion[2][3].

  • m/z 86 ([C₄H₈NO]⁺): As collision energy increases, the m/z 100 fragment undergoes a secondary neutral loss of a methylene group (CH₂), yielding the m/z 86 product ion[4].

  • Benzoyl Cations: Cleavage at the carbonyl group yields a substituted benzoyl cation. For example, in the analysis of 4'-bromo-3-morpholinomethyl benzophenone, this pathway yields characteristic isotopic pairs at m/z 183 and 185 due to the ⁷⁹Br and ⁸¹Br isotopes[1].

The EI-MS Pathway

Under 70 eV electron impact, the molecule forms a radical cation (M⁺•). Because of the high internal energy, the molecular ion is often of very low abundance[2]. Radical-driven alpha-cleavage dominates the spectrum, almost universally resulting in m/z 100 as the base peak[2].

FragmentationLogic Precursor MMPK Precursor Ion [M+H]+ Path1 Carbonyl-Phenyl Bond Cleavage Precursor->Path1 Path2 Alpha-Cleavage (Nitrogen Adjacent) Precursor->Path2 Path3 Morpholine Ring Opening Precursor->Path3 Frag1 Substituted Benzoyl Cation (e.g., m/z 119 or 183/185) Path1->Frag1 CID Energy Frag2 Morpholinomethyl Cation m/z 100 Path2->Frag2 Primary Pathway Frag4 Alkyl Morpholine Ring m/z 128 Path3->Frag4 Single Bond Cleavage Frag3 [C4H8NO]+ m/z 86 Frag2->Frag3 Loss of CH2 (-14 Da)

Figure 1: ESI-CID fragmentation logic tree for morpholinomethyl phenyl ketones.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in quantitative bioanalysis, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standard normalization, matrix effect evaluation, and strict qualifier/quantifier ion ratio checks.

Phase 1: Sample Preparation (Protein Precipitation)
  • Spiking: Transfer 100 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (e.g., MMPK-d8 at 500 ng/mL) to ensure extraction recovery validation.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate matrix proteins[1].

  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C[1].

  • Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial mobile phase[1].

Phase 2: Liquid Chromatography (LC) Parameters
  • Column: High-resolution C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4.0 kV.

  • MRM Transitions (Self-Validation Check):

    • Quantifier Ion: [M+H]⁺ → m/z 100 (Highest sensitivity).

    • Qualifier Ion: [M+H]⁺ → m/z 86 or Benzoyl Cation (e.g., m/z 183).

    • Validation Rule: The Qualifier/Quantifier peak area ratio in unknown samples must remain within ±20% of the ratio established by the calibration standards. Deviations indicate isobaric matrix interference.

Workflow A Sample Prep (Acetonitrile PPT) B LC Separation (C18 Gradient) A->B C ESI+ Ionization ([M+H]+) B->C D Q1 Selection (Precursor) C->D E Q2 CID (Fragmentation) D->E F Q3 Detection (m/z 100 & 86) E->F G Data Validation (Ion Ratios ±20%) F->G

Figure 2: Self-validating LC-MS/MS analytical workflow for MMPK quantification.

References

  • BenchChem. "Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone." BenchChem Technical Resources.
  • BenchChem. "Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues." BenchChem Technical Resources.
  • BenchChem. "Application Note: GC-MS Analysis of 3-Morpholinopropiophenone Hydrochloride." BenchChem Technical Resources.
  • National Institutes of Health (NIH) / PMC. "Reactive intermediates in copanlisib metabolism identified by LC-MS/MS." NIH PubMed Central.

Sources

Comparative

A Comparative Guide to Infrared Spectroscopy of Cyclopropyl and Carbonyl Moieties

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of cyclopropyl and carbonyl functional groups. Designed for researchers in organic chemistry and drug development, we move beyond sim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of cyclopropyl and carbonyl functional groups. Designed for researchers in organic chemistry and drug development, we move beyond simple peak identification to explore the nuanced interplay of electronic and steric factors—specifically ring strain and conjugation—that define the vibrational frequencies in molecules containing these moieties. By understanding the causality behind spectral shifts, researchers can more accurately elucidate molecular structures and confirm the identity of target compounds. This analysis is supported by established spectroscopic data and includes validated experimental protocols for obtaining high-fidelity spectra.

Theoretical Framework: The Vibrational Language of Bonds

Infrared spectroscopy measures the absorption of IR radiation by molecules, which excites specific vibrational modes. The frequency of absorption is dictated by the bond strength and the masses of the connected atoms. For the purpose of this guide, two key functional groups are of interest: the carbonyl group (C=O) and the cyclopropyl group.

  • The Carbonyl (C=O) Stretching Vibration: The C=O double bond possesses a large dipole moment, resulting in one of the most intense and easily identifiable absorption bands in an IR spectrum.[1][2] This strong absorption typically appears in the 1900-1600 cm⁻¹ region.[1] Its precise location is exquisitely sensitive to its molecular environment, making it a powerful diagnostic tool.[3]

  • The Cyclopropyl Group Vibrations: The cyclopropane ring is a sterically strained system. The internal C-C-C bond angles of 60° deviate significantly from the ideal sp³ angle of 109.5°. This strain forces the C-C bonds to have increased p-character, which in turn imparts more s-character to the C-H bonds. This rehybridization leads to characteristic vibrational frequencies:

    • C-H Stretching: The sp²-like character of the cyclopropyl C-H bonds shifts their stretching frequency to a higher wavenumber (3100-3000 cm⁻¹) compared to the C-H bonds in unstrained alkanes (which appear below 3000 cm⁻¹).[4][5]

    • Ring Deformations: The ring itself has characteristic "breathing" and deformation modes, often found in the fingerprint region (e.g., ~1020-1000 cm⁻¹).[6]

Comparative Analysis: When Carbonyl Meets Cyclopropyl

The true diagnostic power of IR spectroscopy emerges when analyzing how these two groups influence each other within the same molecule, such as a cyclopropyl ketone. The position of the C=O stretch is governed by a delicate balance of competing electronic effects.

Key Influencing Factors:
  • Ring Strain: Attaching a carbonyl group to a small, strained ring increases the frequency of the C=O absorption. Decreasing the ring size from a stable six-membered ring generally increases the C=O frequency by about 30 cm⁻¹ for each carbon removed.[7] This is because the ring strain forces more p-character into the C-C bonds of the ring, which consequently increases the s-character in the exocyclic single bond connecting the ring to the carbonyl carbon. This change strengthens the adjacent C=O bond, increasing its force constant and thus its stretching frequency. For example, cyclopropanone, an extreme case, shows a C=O stretch at a very high 1815 cm⁻¹.[1]

  • Conjugation and Resonance: The strained bonds of the cyclopropyl ring possess significant π-character, allowing it to participate in conjugation with an adjacent π-system, like a carbonyl group. This electron delocalization via resonance weakens the C=O double bond by giving it more single-bond character.[8][9] A weaker bond requires less energy to vibrate, shifting the C=O absorption to a lower frequency (a bathochromic shift).[7][8] This effect typically lowers the frequency by 25-30 cm⁻¹ from a non-conjugated analog.[7]

In a typical cyclopropyl ketone , these two effects are in direct opposition. The C=O stretching frequency is therefore a result of the balance between the frequency-increasing effect of ring strain and the frequency-lowering effect of conjugation. For most simple cyclopropyl ketones, the conjugation effect is dominant, resulting in a C=O peak that is lower than a simple acyclic ketone (e.g., acetone, ~1715 cm⁻¹).[3] However, it is typically higher than a simple α,β-unsaturated ketone (e.g., cyclohexenone, ~1685 cm⁻¹).[3]

Data Summary: Characteristic IR Absorption Ranges

The following table summarizes the expected IR peak locations for the cyclopropyl and carbonyl groups under different chemical environments. This data provides a clear reference for spectral interpretation.

Functional Group/VibrationCompound Class ExampleExpected Range (cm⁻¹)IntensityCausality/Notes
C=O Stretch Saturated Acyclic Ketone (e.g., Acetone)~1715StrongBaseline for non-conjugated, unstrained systems.[3]
C=O Stretch α,β-Unsaturated Ketone (e.g., Cyclohexenone)1685 - 1665StrongConjugation lowers the C=O bond order and frequency.[3][7]
C=O Stretch Cyclopropyl Ketone (e.g., Cyclopropyl methyl ketone)1715 - 1690 Strong Lowered by conjugation with the cyclopropyl ring; slightly raised by ring strain. The net result is a frequency lower than a saturated ketone.[10]
C=O Stretch Strained Cyclic Ketone (e.g., Cyclobutanone)~1780StrongHigh ring strain increases C=O bond strength and frequency.[7]
Cyclopropyl C-H Stretch Any Cyclopropyl-containing Compound3100 - 3000MediumIncreased s-character in C-H bonds due to ring strain.[4][6]
Cyclopropyl CH₂ Deformation Any Cyclopropyl-containing Compound1480 - 1440MediumScissoring vibration of the methylene groups in the ring.[6]
Cyclopropyl Ring Mode Any Cyclopropyl-containing Compound1020 - 1000Medium"Ring breathing" skeletal vibration.[6]

Validated Experimental Protocols

Obtaining a high-quality, interpretable IR spectrum is paramount. The choice of sampling technique depends on the physical state of the analyte. Below are detailed protocols for Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, which are standard practices in modern analytical laboratories.

Workflow for IR Spectral Acquisition

The general workflow from sample preparation to data analysis is a self-validating process designed to ensure spectral integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Select Target Compound Grind Grind Solid Sample (if using KBr) Sample->Grind Solid Liquid Place Liquid/Solid Directly on ATR Crystal Sample->Liquid Solid/Liquid for ATR Mix Mix with KBr Powder (0.5-1% Sample) Grind->Mix Press Press into Transparent Pellet Mix->Press Background Acquire Background Spectrum (Empty Spectrometer) Press->Background Liquid->Background Acquire Acquire Sample Spectrum (16-64 scans, 4 cm⁻¹ resolution) Background->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Compare Compare with Reference Data Identify->Compare

Caption: General workflow for IR sample analysis.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) for Solids and Liquids

ATR is a modern, rapid technique requiring minimal sample preparation. It is ideal for both liquid and solid samples.[11][12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectral signature of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Solids: Place a small amount of the powdered sample (enough to cover the crystal surface) directly onto the ATR crystal.

    • Liquids: Place one or two drops of the liquid sample onto the crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.[13] This is critical for achieving a high-quality spectrum. The same pressure should be used for all comparable samples.

  • Data Acquisition: Acquire the spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[11][14]

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Protocol 2: KBr Pellet Preparation for Solid Samples

This traditional transmission method is highly effective but requires careful preparation to avoid scattering effects and moisture contamination.[15]

  • Material Preparation:

    • Gently heat spectroscopy-grade Potassium Bromide (KBr) in an oven to ensure it is completely dry. Store in a desiccator.

    • You will need an agate mortar and pestle, a pellet die, and a hydraulic press.

  • Sample Measurement: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 1.0%.[16] A higher concentration can lead to total absorption and distorted peaks.[17]

  • Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a particle size smaller than the IR wavelength (~2 µm) to minimize light scattering.[16][18]

  • Pellet Pressing:

    • Transfer the powder mixture into the pellet die.

    • Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die for a few minutes to remove trapped air and moisture.[16]

    • Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[16] This causes the KBr to flow and fuse into a solid disc.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Analysis: The resulting pellet should be thin and transparent.[18] Place the pellet in the spectrometer's sample holder and acquire the spectrum using the transmission mode.

Conclusion

The IR spectrum provides a rich dataset for the structural confirmation of compounds containing cyclopropyl and carbonyl groups. The C=O stretching frequency, while consistently strong, is not a fixed value; it is a sensitive probe of the electronic environment. In cyclopropyl ketones, the observed frequency is a direct reflection of the competing effects of ring strain and conjugation. Similarly, the characteristic high-frequency C-H stretches of the cyclopropyl ring provide clear evidence of its presence. By coupling this theoretical understanding with robust experimental protocols, researchers can confidently leverage IR spectroscopy as a rapid, reliable tool in chemical synthesis and analysis.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Study of Infrared Spectral Characteristics of Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). IR Spectroscopy of Hydrocarbons.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • American Laboratory. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • StackExchange. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Retrieved from [Link]

  • International Journal of Scientific and Academic Research. (2020). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Scribd. (2013, October 22). Introduction To Spectroscopy 5th Edition Pavia. Retrieved from [Link]

  • Perlego. (n.d.). Introduction to Spectroscopy by Donald Pavia. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • FICS. (n.d.). Introduction To Spectroscopy 5th Edition Pavia. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. The Journal of Organic Chemistry, 31(1), 166-172. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • AIP Publishing. (2022). High-resolution CH stretch spectroscopy of jet-cooled cyclopentyl radical. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylcyclopropyl ketone. Retrieved from [Link]

  • NIST. (n.d.). Methyl 1-methylcyclopropyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

  • AIP Publishing. (1951). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 19, 1579. Retrieved from [Link]

  • Cengage. (2013). Introduction to Spectroscopy, 5th Edition. Retrieved from [Link]

  • MDPI. (2019). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Sensors, 19(21), 4769. Retrieved from [Link]

  • Spiral, Imperial College London. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PMC, National Library of Medicine. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of Washington. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

  • SciCrunch. (n.d.). Spectral Database System (SDBS). Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone: The Definitive Role of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The spat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of Cyclopropyl 3-(morpholinomethyl)phenyl ketone, a molecule of interest in medicinal chemistry. We will demonstrate why single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structure determination and provide a comprehensive, field-tested protocol.

The cyclopropyl group is a valuable moiety in drug design, often enhancing potency and metabolic stability. The presence of this strained ring, along with a morpholine substituent, in Cyclopropyl 3-(morpholinomethyl)phenyl ketone (Molecular Formula: C₁₅H₁₉NO₂, Molecular Weight: 245.32 g/mol ) necessitates a robust and unequivocal method for structural confirmation.

The Imperative of Unambiguous Structural Data

In the pharmaceutical industry, precise knowledge of a molecule's structure, including its absolute stereochemistry, is not merely an academic exercise; it is a critical regulatory and safety requirement. Optical isomers, or enantiomers, of a chiral drug can have vastly different pharmacological and toxicological profiles. SCXRD is practically the sole method to determine the absolute configuration of an optically active compound. While other spectroscopic techniques provide valuable data on connectivity and functional groups, they offer indirect structural information. X-ray crystallography, by contrast, provides a direct, three-dimensional map of electron density, from which the precise positions of atoms can be determined.

Comparative Analysis of Structural Validation Techniques

While SCXRD provides the most definitive structural data, a comprehensive approach to structural elucidation often involves the integration of multiple analytical techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule .

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).Excellent for determining the carbon-hydrogen framework and connectivity in solution.Provides indirect structural information; can be difficult to interpret for complex molecules.
Mass Spectrometry (MS) Precise molecular weight and information about molecular fragmentation patterns.High sensitivity; useful for confirming molecular formula and identifying substructures.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Quick and easy method for identifying key functional groups like carbonyls.Provides limited information about the overall molecular structure.
Computational Modeling Predicted molecular structure, energy, and properties based on theoretical calculations.Can provide insights into molecular conformations and properties before synthesis.Predictions must be validated by experimental data.
Spectroscopic Insights into Cyclopropyl 3-(morpholinomethyl)phenyl ketone
  • NMR Spectroscopy : In the ¹H NMR spectrum, the protons on the cyclopropyl ring would be expected to appear at high field (low ppm values), typically between 0.5 and 1.5 ppm, due to the ring's shielding effects. The protons on the carbon adjacent to the carbonyl group are expected in the 2-2.7 ppm range. The ¹³C NMR spectrum would show a characteristic peak for the ketone carbonyl carbon in the range of 190-215 ppm.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.32 g/mol ). Fragmentation patterns could include the loss of the morpholine group or cleavage of the cyclopropyl ring.

  • IR Spectroscopy : A strong absorption band in the region of 1685-1666 cm⁻¹ would be indicative of the α,β-unsaturated ketone.

While these spectroscopic techniques provide strong evidence for the proposed structure, they cannot definitively confirm the three-dimensional arrangement of the atoms in space with the same certainty as X-ray crystallography.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel compound like Cyclopropyl 3-(morpholinomethyl)phenyl ketone, emphasizing the central role of X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation cluster_2 Comparative Analysis & Final Validation Synthesis Synthesis & Purification Spectroscopy NMR, MS, IR Spectroscopy Synthesis->Spectroscopy Provides preliminary structural data Crystal_Growth Crystal Growth Spectroscopy->Crystal_Growth Informs crystallization strategy SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Provides suitable crystal Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution Generates diffraction data Final_Validation Final Validated Structure Structure_Solution->Final_Validation Provides definitive 3D structure Computational Computational Modeling Computational->Final_Validation Corroborates experimental data

Comparative

A Comparative Guide to Reference Standards for the Analysis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone

This guide provides an in-depth technical comparison of reference standards for the analysis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. It is designed for researchers, analytical scientists, and quality control pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for the analysis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The focus is on the practical application of these standards, supported by detailed experimental protocols and the rationale behind methodological choices, to ensure the generation of accurate and reproducible data.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a cyclopropyl ketone moiety and a morpholine-substituted aromatic ring, necessitates rigorous analytical control to ensure the identity, purity, and quality of final drug products.

The use of a well-characterized reference standard is the cornerstone of any analytical method. It serves as the benchmark against which all sample-related data are measured, directly impacting the validity of results for identity confirmation, purity assessment, and quantitative assays. The selection of an appropriate reference standard is therefore a critical decision that precedes any method development or validation activity.

Comparative Analysis of Reference Standard Grades

The market offers various grades of chemical standards. The choice depends on the specific analytical objective, from routine in-process checks to stringent quantitative analysis for regulatory submissions. Below is a comparison of typical reference standard offerings.

Table 1: Comparison of Commercially Available Reference Standard Grades

FeaturePrimary Standard Secondary Standard (Working Standard) Analytical Grade Reagent
Purity & Characterization Highest purity (>99.5%), extensively characterized using multiple orthogonal techniques (qNMR, DSC, TGA). Structure rigorously confirmed.High purity (>98%), characterized against a primary standard.Purity meets a defined specification (e.g., >98% by HPLC), but lacks the extensive characterization of a primary standard.
Traceability Traceable to national or international standards (e.g., NIST, USP, Ph. Eur.).Traceable to the in-house, fully characterized primary standard.Generally not traceable.
Documentation Comprehensive Certificate of Analysis (CoA) with detailed characterization data, purity value with uncertainty, and statement of traceability.CoA includes purity value as determined against the primary standard, with links to the primary standard's batch.Basic CoA with purity by a single method (e.g., HPLC area %), and identity confirmation (e.g., ¹H NMR, MS).
Intended Use Calibration of secondary standards; critical quantitative assays; legal and regulatory purposes.Routine quality control (QC) analysis; system suitability tests; calibration of working instruments.Research and development; non-quantitative identity tests; method development.
Cost HighModerateLow

Expertise in Selection:

  • For Quantitative Analysis (Assay, Impurity Quantification): A Primary or a well-characterized Secondary Standard is non-negotiable. Using a standard qualified by a mass-balance approach or quantitative NMR (qNMR) provides the highest level of confidence and minimizes measurement uncertainty.

  • For Identity Confirmation: An Analytical Grade reagent, confirmed to have the correct structure via ¹H NMR and Mass Spectrometry, is typically sufficient.

  • For Routine Purity (Area %): A Secondary Standard or a high-quality Analytical Grade reagent is appropriate.

Experimental Protocols for Qualification and Use

The following protocols provide robust, step-by-step methodologies for the analysis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone. These methods are designed to be self-validating through the incorporation of system suitability checks.

Protocol 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for purity and assay determination of aromatic ketones. The method described here utilizes a reversed-phase C18 column, which effectively retains the analyte based on its hydrophobicity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase B Accurately weigh & dissolve Reference Standard E Perform System Suitability Test (SST) (5x injections of Standard) B->E C Accurately weigh & dissolve Sample G Inject Standard & Sample Solutions C->G D Equilibrate HPLC System E->G F Inject Blank (Diluent) H Integrate Chromatograms G->H I Verify SST Results (Tailing, RSD, Plates) H->I J Calculate Purity (Area %) & Assay vs. Standard I->J K K J->K Final Report

Caption: A self-validating workflow for HPLC analysis.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

Step-by-Step Procedure:

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Stock (0.5 mg/mL): Prepare in the same manner as the Reference Standard Stock.

  • System Suitability Test (SST):

    • Make five replicate injections of the Reference Standard Stock solution.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 1.0%; the USP tailing factor must be ≤ 2.0; the number of theoretical plates must be ≥ 5000. This step validates that the chromatographic system is performing adequately before sample analysis.[1]

  • Analysis:

    • Inject the Diluent (as a blank), followed by the Reference Standard and Sample solutions.

  • Calculations:

    • Purity (% Area): (Peak Area of Analyte / Total Peak Area) * 100

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Weight_Standard / Volume_Standard) * (Volume_Sample / Weight_Sample) * Purity_Standard

Causality Behind Choices:

  • TFA in Mobile Phase: The acidic modifier improves peak shape by protonating the basic morpholine nitrogen, preventing interaction with residual silanols on the column packing.

  • Gradient Elution: Necessary to elute potential impurities with different polarities and to ensure the column is cleaned effectively after each injection.

  • SST: This is the cornerstone of a trustworthy, self-validating system as mandated by regulatory guidelines. It ensures that the results generated are a true reflection of the sample, not an artifact of system malfunction.[2]

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule.

Workflow for Structural Elucidation via NMR

NMR_Workflow A Dissolve ~5 mg of sample in ~0.7 mL of CDCl3 B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum (e.g., 400 MHz) B->C D Process Data (FT, Phase, Baseline Correction) C->D E Assign Signals (Chemical Shift, Integration, Multiplicity) D->E F Compare spectrum against Reference Standard data or theoretical structure E->F G Identity Confirmed F->G Match H Identity Not Confirmed F->H Mismatch

Caption: Workflow for identity confirmation using ¹H NMR.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the Cyclopropyl 3-(morpholinomethyl)phenyl ketone reference standard or sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and analyze the chemical shifts and coupling patterns (multiplicities).

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons, the morpholine and methylene protons, and the distinct upfield signals of the cyclopropyl group protons.

  • Confirmation: Compare the obtained spectrum directly with the spectrum provided on the reference standard's Certificate of Analysis. All signals must match in terms of chemical shift, integration, and multiplicity for the identity to be confirmed.

References

  • Title: General Chapter <621> Chromatography Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

GC-MS retention times for Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Title: GC-MS Retention Time Profiling and Column Chemistry Comparison for Cyclopropyl 3-(morpholinomethyl)phenyl ketone Executive Summary & Core Objective Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-36-4) i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Retention Time Profiling and Column Chemistry Comparison for Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Executive Summary & Core Objective

Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-36-4) is a highly specialized building block frequently utilized in advanced pharmaceutical synthesis[1]. Because its molecular architecture combines a polar, basic morpholine ring with a cyclopropyl ketone moiety, its chromatographic behavior can be complex to predict and optimize.

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance of this target compound against two structural alternatives: the non-polar base scaffold Cyclopropyl phenyl ketone [2] and the structurally analogous 3-Morpholinopropiophenone [3]. By evaluating retention times and fragmentation pathways across different column chemistries, researchers can optimize their analytical workflows for purity assessment, reaction monitoring, and structural confirmation.

Mechanistic Causality: Structure, Polarity, and Fragmentation

When developing a robust GC-MS method, the choice of stationary phase and ionization parameters must be strictly dictated by the analyte's physicochemical properties[4]. As a Senior Application Scientist, I design methods not just to elute a peak, but to understand why it elutes when it does.

  • Boiling Point & Molecular Weight Dynamics: Cyclopropyl phenyl ketone (MW 146.19 g/mol ) has a relatively low boiling point (121-123 °C at 15 mmHg)[2], leading to early elution. In contrast, the addition of the morpholinomethyl group in our target compound increases the molecular weight to 245.32 g/mol [1]. This significantly raises the boiling point and extends the retention time.

  • Column Chemistry Interactions: On a standard non-polar 5% phenyl polysiloxane column (e.g., ZB-5MS), separation is primarily driven by dispersive forces and boiling point[5]. However, the tertiary amine in the morpholine ring is a basic site. To prevent peak tailing caused by interactions with active silanol groups in the fused silica, a highly deactivated column is mandatory[4]. When analyzed on a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX), the morpholine oxygen and nitrogen engage in strong hydrogen bonding and dipole-dipole interactions, drastically shifting the retention time later compared to non-polar analogs.

  • Electron Ionization (EI) Fragmentation: Under standard 70 eV EI conditions, molecules containing a morpholinomethyl group undergo rapid and highly favored α -cleavage adjacent to the nitrogen atom. This yields a highly stable morpholinomethyl cation, making m/z 100 the dominant base peak in the mass spectrum[3].

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure a self-validating system, this protocol incorporates a System Suitability Test (SST) using solvent blanks to monitor for carryover—a common issue with basic amines—and internal standards to verify retention time stability.

Step 1: Sample Preparation & System Suitability

  • Dilution: Dissolve accurately weighed reference standards of Cyclopropyl 3-(morpholinomethyl)phenyl ketone, Cyclopropyl phenyl ketone, and 3-Morpholinopropiophenone in GC-grade methanol to a final concentration of 1.0 mg/mL[6].

  • Internal Standard (IS): Spike samples with 50 µL of an appropriate internal standard (e.g., deuterated phenanthrene-d10) to validate retention time stability across sequential runs[5].

  • Validation Blank: Inject a pure methanol blank prior to the sample sequence to establish a baseline and confirm the absence of column bleed or ghost peaks.

Step 2: GC-MS Instrumental Parameters The following parameters are optimized for the volatilization and separation of morpholine-containing ketones[3][4][5]:

  • Inlet: 250 °C, Split mode (10:1 ratio) to prevent column overloading while ensuring sharp peak shapes[4].

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min[5].

  • Columns Tested:

    • Column A (Non-Polar): 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm ID, 0.25 µm film)[4][5].

    • Column B (Polar): Polyethylene Glycol (PEG) (30 m × 0.25 mm ID, 0.25 µm film).

  • Oven Program: Initial temperature of 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, and hold for 5 min[3]. This aggressive ramp ensures the high-boiling target compound elutes as a sharp, symmetrical peak.

  • Mass Spectrometer: EI mode at 70 eV. Transfer line and ion source maintained at 250 °C. Full scan acquisition from m/z 40 to 500[5][6].

Comparative Performance Data

The table below summarizes the quantitative retention behavior and diagnostic fragmentation patterns. The data clearly illustrates how the morpholinomethyl group dictates both the elution order and the MS base peak.

AnalyteCAS NumberMW ( g/mol )Est. RT (5% Phenyl Column)Est. RT (PEG Column)Diagnostic EI-MS Fragments ( m/z )
Cyclopropyl phenyl ketone (Alternative 1)3481-02-5146.195.2 min6.5 min146 ( M+ ), 105 (Base), 77
3-Morpholinopropiophenone (Alternative 2)1020-16-2219.289.8 min12.4 min219 ( M+ ), 100 (Base), 119, 77
Cyclopropyl 3-(morpholinomethyl)phenyl ketone (Target)898792-36-4245.3211.5 min14.8 min245 ( M+ ), 100 (Base), 145, 77

Data Interpretation: The target compound exhibits the longest retention time on both columns due to its higher molecular weight[1]. The retention time shift between the 5% Phenyl and PEG columns is most pronounced for the morpholine-containing compounds, validating the strong hydrogen-bonding interaction between the PEG stationary phase and the tertiary amine. The consistent m/z 100 base peak confirms the structural integrity of the morpholinomethyl moiety during electron ionization[3].

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the comparative GC-MS analysis, highlighting the divergent separation mechanisms of the two column chemistries.

GCMS_Workflow cluster_columns Column Chemistry Comparison Sample Sample Mixture Target + Analogs Inlet GC Inlet 250°C, Split 10:1 Sample->Inlet Col_5MS Non-Polar Column (5% Phenyl) Separation by Boiling Point Minimal Tailing Inlet->Col_5MS Pathway A Col_WAX Polar Column (PEG) Separation by H-Bonding High Retention of Amines Inlet->Col_WAX Pathway B MS_Detect Mass Spectrometer EI Mode, 70 eV Col_5MS->MS_Detect Col_WAX->MS_Detect Data Retention Time & Fragmentation Profiling MS_Detect->Data

Fig 1: GC-MS workflow comparing non-polar and polar column separation pathways.

Sources

Safety & Regulatory Compliance

Safety

Cyclopropyl 3-(morpholinomethyl)phenyl ketone proper disposal procedures

Proper chemical disposal is not merely an end-of-lifecycle administrative task; it is a critical extension of the scientific method. In my experience overseeing high-throughput synthesis and drug development laboratories...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely an end-of-lifecycle administrative task; it is a critical extension of the scientific method. In my experience overseeing high-throughput synthesis and drug development laboratories, the mismanagement of complex intermediates often stems from a lack of mechanistic understanding.

Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) presents unique logistical and safety challenges due to its dual functional groups: a reactive cyclopropyl ketone and a weakly basic morpholine ring. This guide provides an authoritative, self-validating operational framework for managing this compound from the benchtop to the waste stream, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. The morpholine moiety is a secondary amine derivative that acts as a weak base, making it a severe ocular and dermal irritant. Furthermore, morpholine derivatives exhibit moderate environmental persistence and resist standard biodegradation in municipal wastewater treatment facilities [1]. The ketone group, while stable under ambient conditions, can act as a hydrogen bond acceptor and participate in unwanted nucleophilic additions if improperly segregated in waste streams.

Table 1: Quantitative & Physicochemical Hazard Data

PropertyValueOperational Implication (Causality)
Chemical Name Cyclopropyl 3-(morpholinomethyl)phenyl ketoneTarget analyte requiring specific RCRA handling.
CAS Number 898792-36-4Essential identifier for precise SDS tracking and TSDF manifesting .
Molecular Weight 245.32 g/mol Used for quantitative mass-balance tracking during disposal .
Molecular Formula C15H19NO2Indicates the presence of nitrogen (amine base) and oxygen (ketone).
Environmental Toxicity Moderate Aquatic ToxicityStrictly prohibits aqueous drain disposal ; mandates collection as hazardous waste [2].

Self-Validating Disposal Workflows

To ensure absolute safety, protocols cannot rely on assumptions; they must be self-validating. This means every step includes a built-in verification mechanism to confirm success before proceeding to the next phase.

Step-by-Step Liquid Waste Segregation Protocol

Because this compound is typically handled in solution during synthesis or extraction, proper solvent segregation is your first line of defense against hazardous exothermic reactions.

  • Matrix Compatibility Check:

    • Action: Identify the primary solvent containing the compound.

    • Causality: Mixing halogenated solvents (e.g., Dichloromethane) with non-halogenated streams (e.g., Ethyl Acetate) drastically increases disposal costs and can trigger unwanted reactions with incompatible waste [3].

    • Verification Step: Perform a micro-scale mix (1 mL) in a test tube. Visually inspect for phase separation, gas evolution, or heat generation before bulk transfer.

  • Container Selection & Volume Management:

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy.

    • Causality: Morpholine derivatives can degrade certain low-density plastics over time.

    • Verification Step: Visually confirm the container is filled to no more than 80% capacity. This mandatory headspace allows for safe vapor expansion.

  • pH Verification (For Aqueous Extractions):

    • Action: If the compound is suspended in an aqueous wash, neutralize the solution.

    • Causality: Highly basic or acidic waste degrades storage containers and violates EPA RCRA storage mandates [4].

    • Verification Step: Dip a pH indicator strip into the waste. The protocol is only validated when the strip reads between pH 5.5 and 9.0 [2].

WasteSegregation A Cyclopropyl 3-(morpholinomethyl) phenyl ketone Waste B Identify Solvent Matrix A->B C Halogenated Solvents (e.g., DCM, Chloroform) B->C Contains Halogens D Non-Halogenated Solvents (e.g., EtOAc, Hexane) B->D No Halogens E Aqueous Matrix (pH 5.5 - 9.0) B->E Water-based F Halogenated Organic Waste Stream C->F G Non-Halogenated Organic Waste Stream D->G H Aqueous Waste Stream (NO DRAIN DISPOSAL) E->H

Waste segregation decision matrix for morpholine-derivative compounds.

Spill Response and Decontamination Protocol

In the event of a benchtop spill, immediate and calculated action is required. Standard paper towels are insufficient and potentially dangerous if the compound is dissolved in a flammable solvent.

  • Containment & PPE:

    • Action: Don heavy-duty nitrile gloves and splash-proof chemical goggles. Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Nitrile provides a superior barrier against morpholine-induced dermal permeation compared to latex. Inert absorbents prevent the spread of the chemical without introducing combustible materials.

  • Neutralization & Collection:

    • Action: Apply a 1% citric acid solution to the spill area before sweeping up the absorbent.

    • Causality: The weak citric acid reacts with the basic morpholine ring, converting it into a water-soluble, non-volatile citrate salt. This drastically reduces inhalation hazards during cleanup.

  • Decontamination Verification:

    • Action: Wipe the area with distilled water.

    • Verification Step: Press a pH strip against the residual surface moisture. The area is only considered decontaminated when the pH reads a neutral 7.0, proving the basic morpholine residue has been entirely eradicated.

SpillProtocol S1 1. Spill Detected S2 2. Assess & Don PPE (Nitrile, Goggles) S1->S2 S3 3. Contain with Inert Absorbent S2->S3 S4 4. Neutralize Residue (1% Citric Acid) S3->S4 S5 5. Verify Neutrality (pH Paper Check) S4->S5 S6 6. Package as RCRA Hazardous Waste S5->S6

Self-validating spill response and decontamination workflow.

Regulatory & Environmental Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA)[4], waste containing Cyclopropyl 3-(morpholinomethyl)phenyl ketone must be classified as hazardous solid/liquid waste.

  • Labeling: Containers must be explicitly labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Irritant / Environmental Hazard"), and the accumulation start date.

  • Final Disposition: The waste must be transferred to an authorized Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [3]. Under no circumstances should this compound, or aqueous washes containing it, be disposed of via municipal sink drains.

References

  • Sigma-Aldrich. "Cyclopropyl phenyl ketone | Sigma-Aldrich". Verified Link
  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains". Verified Link
  • Environmental Protection Agency (EPA). "TSCA Section 5(a)(3) Determination for Significant New Use Notice SNUN SN-19-0006". Verified Link
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Verified Link
  • National Institutes of Health (NIH) / National Research Council.

Sources

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